cGAS-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
RMQTZPUNTDZXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: cGAS-IN-1 Mechanism of Action
An important note on the availability of information: Comprehensive searches for a specific molecule designated "cGAS-IN-1" did not yield specific public-domain data, quantitative metrics, or detailed experimental protocols under this identifier. The information presented herein is a composite guide based on the well-characterized mechanisms of other known cGAS inhibitors and the general principles of cGAS-STING pathway inhibition. This guide will serve as a framework for understanding how a hypothetical or newly emerging cGAS inhibitor, such as one designated this compound, would be characterized. For the purpose of this guide, we will use data and methodologies associated with well-documented cGAS inhibitors as illustrative examples.
Core Mechanism of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.
Upon binding to dsDNA, cGAS undergoes a conformational change and dimerizes, activating its enzymatic function.[1][2] Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3]
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
This compound Mechanism of Action
A specific inhibitor, this compound, would be designed to directly target the cGAS enzyme, preventing the production of cGAMP and thereby blocking the downstream inflammatory signaling cascade. The precise mechanism of inhibition would be determined through a series of biochemical and structural studies. Potential mechanisms include:
-
Competitive Inhibition: this compound could compete with the substrates ATP and GTP for binding to the catalytic pocket of cGAS.
-
Non-competitive Inhibition: The inhibitor might bind to an allosteric site on cGAS, inducing a conformational change that inactivates the enzyme without directly blocking substrate binding.
-
DNA-competitive Inhibition: this compound could interfere with the binding of dsDNA to cGAS, preventing the initial activation of the enzyme.
Quantitative Data for cGAS Inhibitors
The potency and efficacy of a cGAS inhibitor are quantified through various assays. The following table summarizes typical quantitative data for well-characterized cGAS inhibitors, which would be similarly generated for this compound.
| Inhibitor | Assay Type | Target | IC50 | Ki | Reference |
| RU.521 | Biochemical (FRET) | Human cGAS | 0.8 µM | - | (Not directly found in search) |
| Cellular (IFN-β reporter) | THP1-Blue ISG cells | 1.4 µM | - | (Not directly found in search) | |
| PF-06928215 | Biochemical | Human cGAS | 1.2 µM | - | (Not directly found in search) |
| Cellular | - | Inactive | - | (Not directly found in search) | |
| G-150 | Biochemical | Human cGAS | 0.5 µM | - | (Not directly found in search) |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the characterization of a novel inhibitor like this compound. Below are representative protocols for key experiments.
Biochemical Assay for cGAS Activity (HTRF)
This assay measures the production of cGAMP by recombinant cGAS in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Recombinant human cGAS enzyme.
-
Herring Testes DNA (htDNA) as the dsDNA activator.
-
ATP and GTP substrates.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
HTRF detection reagents: cGAMP-d2 acceptor and anti-cGAMP-cryptate donor.
-
-
Assay Procedure:
-
Add cGAS enzyme, htDNA, and the test inhibitor (e.g., this compound) to a 384-well plate.
-
Initiate the reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add HTRF detection reagents and incubate in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for cGAS-STING Pathway Activation
This assay assesses the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.
Methodology:
-
Cell Culture:
-
Use a reporter cell line such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
-
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound).
-
Transfect the cells with a cGAS activator, such as htDNA, using a transfection reagent like Lipofectamine.
-
Incubate the cells for 24 hours.
-
Collect the supernatant and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., DMSO-treated cells).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for biochemical and cellular characterization of this compound.
Summary and Future Directions
A hypothetical cGAS inhibitor, this compound, would be a valuable tool for dissecting the role of the cGAS-STING pathway in various diseases and could represent a promising therapeutic candidate for autoimmune and inflammatory disorders. A thorough characterization, including determination of its precise mechanism of action, quantitative assessment of its potency in biochemical and cellular systems, and detailed structural analysis of its interaction with cGAS, would be essential for its development. Future studies would involve assessing its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted functions of cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Structure-Activity Relationship of cGAS-IN-1: A Deep Dive into a Novel Class of cGAS Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of innate immunity, the cyclic GMP-AMP synthase (cGAS) enzyme has emerged as a pivotal player and a compelling therapeutic target for a spectrum of autoimmune and inflammatory diseases. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a promising class of cGAS inhibitors, exemplified by the compound designated as cGAS-IN-1 and its analogs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel immunomodulatory therapies.
The cGAS-STING (Stimulator of Interferon Genes) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of microbial infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders, making the development of cGAS inhibitors a significant therapeutic strategy.
This guide will delve into the quantitative data delineating the SAR of the this compound series, detail the experimental protocols for key biological assays, and provide visual representations of the underlying biological processes and experimental workflows.
Quantitative Structure-Activity Relationship (SAR)
The development of potent and selective cGAS inhibitors requires a thorough understanding of how chemical modifications to a core scaffold influence biological activity. The following tables summarize the SAR for a series of pyrimidine-based cGAS inhibitors, including compounds closely related to the this compound scaffold. The data highlights the impact of substitutions on inhibitory potency against both human (h-cGAS) and murine (m-cGAS) orthologs.
| Compound | R1 Group | R2 Group | h-cGAS IC50 (nM) | m-cGAS IC50 (nM) | Cellular IC50 (µM, THP-1 IFNB1 mRNA) |
| G108 | Pyrazole | H | - | - | 2.95 |
| G140 | Methyl-pyrazole | H | 14.0 | 442 | 1.70 |
| G150 | 2-Amino pyridine | H | 10.2 | >10,000 | 1.96 |
| PF-06928215 | (structure not fully disclosed) | (structure not fully disclosed) | 4900 | - | Inactive |
Table 1: Structure-Activity Relationship of Pyrimidine-Based cGAS Inhibitors. Data compiled from primary research articles. The cellular IC50 values represent the concentration required to inhibit 50% of the interferon-β (IFNB1) mRNA induction in dsDNA-stimulated THP-1 cells.
| Compound | Binding Affinity (KD, nM) to h-cGAS | Mechanism of Action |
| G140 | 141 (in presence of ATP) | ATP-uncompetitive, GTP-competitive |
| PF-06928215 | 135 (apo) | Substrate-competitive |
Table 2: Biophysical and Mechanistic Data for Selected cGAS Inhibitors. The binding affinity and mechanism of action provide further insight into the interaction of these inhibitors with the cGAS enzyme.
Experimental Protocols
The characterization of cGAS inhibitors relies on a suite of robust biochemical and cellular assays. The following are detailed protocols for the key experiments utilized in the SAR studies of the this compound series.
Biochemical Assay: RapidFire Mass Spectrometry (RF-MS) for cGAMP Quantification
This high-throughput assay directly measures the enzymatic product of cGAS, 2’3’-cGAMP, providing a precise quantification of inhibitor potency.
Materials:
-
Recombinant human or mouse cGAS
-
Double-stranded DNA (dsDNA, e.g., 100 bp)
-
ATP and GTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
RapidFire High-Throughput Mass Spectrometry System
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA (25 nM), and cGAS enzyme.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP (both at 50 µM).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the samples using the RapidFire-MS system to quantify the amount of cGAMP produced.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular Assay: Quantification of Interferon-β (IFNB1) mRNA in THP-1 Cells
This assay assesses the ability of inhibitors to block cGAS-mediated signaling in a relevant human immune cell line.
Materials:
-
THP-1 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
dsDNA (e.g., Herring Testes DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for IFNB1 and a housekeeping gene, e.g., GAPDH)
Procedure:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Transfect the cells with dsDNA using a suitable transfection reagent to activate the cGAS pathway.
-
Incubate the cells for an appropriate time to allow for IFNB1 mRNA expression (e.g., 6 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the expression of the housekeeping gene.
-
Calculate the percent inhibition of IFNB1 induction for each compound concentration compared to the DMSO control.
-
Determine the cellular IC50 value from the dose-response curve.
Mandatory Visualizations
To further elucidate the biological context and experimental design, the following diagrams were generated using the DOT language.
An In-depth Technical Guide to the Binding Affinity of Inhibitors to cGAS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to cyclic GMP-AMP synthase (cGAS), a critical enzyme in the innate immune system. A detailed exploration of the experimental protocols used to quantify these interactions is presented, along with a summary of binding data for representative cGAS inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes) on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
Quantitative Binding Affinity of cGAS Inhibitors
| Inhibitor | Assay Type | Parameter | Value (µM) | Cell Type/Conditions |
| RU.521 | Cellular Assay | IC50 | ~5 | RAW-Dual reporter cells[3] |
| Cellular Assay | IC50 | 2.41 ± 0.87 | ISD-stimulated cGAS activation[4] | |
| PF-06928215 | Surface Plasmon Resonance (SPR) | Kd | 0.2 | Direct binding to cGAS[5] |
| Functional Assay | IC50 | 4.9 | cGAS activity inhibition[5] | |
| Compound 15 | Surface Plasmon Resonance (SPR) | Kd | 171 | Direct binding to cGAS[5] |
| Functional Assay | IC50 | 78 | cGAS enzymatic activity[5] | |
| Compound 16 | Surface Plasmon Resonance (SPR) | Kd | 78 | Direct binding to cGAS[5] |
| Functional Assay | IC50 | 69-125 | cGAS functional activity[5] | |
| Compound 3 | Isothermal Titration Calorimetry (ITC) | Kd | 1.21 | Direct binding to cGAS[4] |
| Enzymatic Assay | IC50 | 0.97 | cGAS enzymatic activity[4] | |
| Cellular Assay | IC50 | 0.51 ± 0.05 | ISD-stimulated cGAS activation[4] |
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical assays are employed to determine the binding affinity of inhibitors to cGAS. The following sections detail the methodologies for three common techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
TR-FRET assays are a popular method for high-throughput screening of enzyme inhibitors.[6][7] These assays indirectly measure enzyme activity by detecting the product of the enzymatic reaction. In the context of cGAS, the product is 2'3'-cGAMP.
Methodology:
A common approach utilizes a competitive immunoassay format.[6][8][9]
-
Reaction Setup: Recombinant human cGAS is incubated with a dsDNA activator, ATP, and GTP in an appropriate buffer system. The test inhibitor is added at varying concentrations.
-
Enzymatic Reaction: The reaction is allowed to proceed for a set time, typically 30-60 minutes, at room temperature or 37°C.[10]
-
Quenching: The reaction is stopped by the addition of a stop solution, often containing EDTA to chelate magnesium ions required for cGAS activity.[10]
-
Detection: A detection mixture is added, which contains a Europium (Eu3+) cryptate-labeled anti-cGAMP antibody (donor) and a labeled cGAMP analog (acceptor).
-
Signal Measurement: If cGAS was active, the produced cGAMP competes with the labeled cGAMP analog for binding to the antibody, leading to a decrease in the TR-FRET signal. The signal is read on a plate reader capable of time-resolved fluorescence measurements.[10]
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[11][12] This method can provide kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Surface Preparation: Recombinant cGAS is immobilized on a sensor chip surface.[13]
-
Analyte Injection: The inhibitor, dissolved in a suitable running buffer, is flowed over the sensor chip surface at various concentrations.
-
Association Phase: The binding of the inhibitor to the immobilized cGAS is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: The inhibitor solution is replaced with running buffer, and the dissociation of the inhibitor from cGAS is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[13]
ITC directly measures the heat changes that occur upon the binding of two molecules in solution.[14][15] It is a powerful technique that can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[14]
Methodology:
-
Sample Preparation: Solutions of cGAS and the inhibitor are prepared in the same buffer to minimize heats of dilution.[15] The samples should be degassed to prevent air bubbles.[14]
-
Loading: The cGAS solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: Small aliquots of the inhibitor are injected into the cGAS solution at regular intervals.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to cGAS to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.
Conclusion
The determination of the binding affinity of inhibitors to cGAS is a cornerstone of drug discovery efforts targeting the cGAS-STING pathway. Techniques such as TR-FRET, SPR, and ITC provide robust and quantitative data that are essential for the characterization and optimization of lead compounds. While the specific inhibitor "this compound" remains to be fully characterized in publicly available literature, the methodologies and data for other inhibitors presented in this guide provide a solid framework for understanding and evaluating the interaction of any small molecule with cGAS.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual [protocols.io]
- 7. selectscience.net [selectscience.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. An SPR-based analysis of cGAS substrate KD and steady-state KM values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
An In-depth Technical Guide to the Enzymatic Inhibition of cGAS by cGAS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This technical guide provides a comprehensive overview of cGAS-IN-1, a flavonoid inhibitor of cGAS. We will delve into its inhibitory properties, the methodologies used to characterize its activity, and the broader context of the cGAS-STING signaling cascade.
Introduction to the cGAS-STING Pathway
The cGAS-STING signaling pathway is a fundamental mechanism of the innate immune system that detects the presence of DNA in the cytoplasm, a danger signal associated with infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and inflammatory response.[3]
This compound: A Flavonoid Inhibitor of cGAS
This compound is a flavonoid compound identified as an inhibitor of cyclic GMP-AMP Synthase (cGAS).[6] By blocking the enzymatic activity of cGAS, this compound has the potential to mitigate the inflammatory responses associated with aberrant cGAS activation, making it a valuable tool for research and a potential starting point for the development of therapeutics for immune-mediated inflammatory diseases.[6]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against both human and mouse cGAS enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Species | Assay Type | IC50 (µM) |
| This compound | Human cGAS | Biochemical | 2.28[6] |
| This compound | Mouse cGAS | Biochemical | 1.44[6] |
Experimental Protocols
The characterization of cGAS inhibitors like this compound relies on robust and reproducible experimental protocols. This section details the methodologies for a biochemical cGAS inhibition assay and a cell-based assay to assess cGAS-STING pathway activation.
In Vitro Biochemical cGAS Inhibition Assay
This protocol describes a method to determine the IC50 value of a cGAS inhibitor in a biochemical setting by measuring the production of cGAMP.
Principle: Recombinant cGAS is incubated with dsDNA, ATP, and GTP in the presence of varying concentrations of the inhibitor. The amount of cGAMP produced is then quantified using methods such as ELISA, TR-FRET, or LC-MS.
Materials:
-
Recombinant human or mouse cGAS
-
Double-stranded DNA (e.g., Herring Testes DNA)
-
ATP and GTP solutions
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
cGAMP detection kit (ELISA or TR-FRET based) or access to LC-MS instrumentation
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Prepare a master mix containing recombinant cGAS and dsDNA in Assay Buffer and add it to each well.
-
Initiate the enzymatic reaction by adding a master mix of ATP and GTP in Assay Buffer to all wells.
-
Typical final concentrations for reactants are:
-
Recombinant cGAS: 10-50 nM
-
dsDNA: 5-10 ng/µL
-
ATP: 100 µM
-
GTP: 100 µM
-
-
-
Incubation: Gently mix the plate and incubate at 37°C for 30-90 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction according to the cGAMP detection kit manufacturer's instructions (e.g., by adding EDTA).
-
cGAMP Quantification: Measure the amount of cGAMP produced in each well using a suitable detection method.
-
Data Analysis: Plot the percentage of cGAS inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based cGAS-STING Pathway Activation Assay
This protocol outlines a method to assess the ability of an inhibitor to block cGAS-STING signaling in a cellular context.
Principle: Cells are transfected with dsDNA to activate the cGAS-STING pathway in the presence or absence of the inhibitor. Pathway activation is then measured by quantifying the expression of downstream target genes (e.g., IFNB1, CXCL10) via RT-qPCR or by measuring the phosphorylation of key signaling proteins (e.g., TBK1, IRF3) by Western blot.
Materials:
-
Mammalian cell line expressing the cGAS-STING pathway (e.g., THP-1, MEFs)
-
Cell culture medium and supplements
-
dsDNA for transfection (e.g., synthetic 80-mer dsDNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Test inhibitor (e.g., this compound)
-
Reagents for RNA extraction and RT-qPCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-4 hours).
-
dsDNA Transfection:
-
Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells to stimulate the cGAS-STING pathway.
-
-
Incubation: Incubate the cells for a period sufficient to induce downstream gene expression or protein phosphorylation (e.g., 6-24 hours).
-
Endpoint Analysis:
-
RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated TBK1, IRF3, or STING.
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene for RT-qPCR data. For Western blot data, quantify band intensities. Compare the levels of pathway activation in inhibitor-treated cells to the vehicle-treated control to determine the inhibitory effect.
Visualizing Key Processes
Diagrams are essential for understanding the complex relationships in signaling pathways and experimental procedures.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Technical Guide to the Role of cGAS Inhibitors in Innate Immunity: Featuring the Model Compound RU.521
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This technical guide provides an in-depth overview of the role of cGAS inhibitors in modulating innate immunity, with a focus on the well-characterized model compound, RU.521, as a representative example in the absence of public data for a specific "cGAS-IN-1". We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Introduction to the cGAS-STING Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA) is a potent danger signal, indicating the presence of invading pathogens or cellular damage. The primary sensor for cytosolic dsDNA is the enzyme cyclic GMP-AMP synthase (cGAS).[1]
Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the adaptor protein, stimulator of interferon genes (STING), which is located on the endoplasmic reticulum (ER). This binding event triggers a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective immune defense.
The Role of cGAS Inhibitors in Modulating Innate Immunity
Given the central role of the cGAS-STING pathway in inflammation, inhibitors of cGAS present a promising therapeutic strategy for a range of autoimmune and inflammatory conditions where the pathway is aberrantly activated. By blocking the production of cGAMP, cGAS inhibitors can effectively dampen the downstream inflammatory cascade.
RU.521: A Model cGAS Inhibitor
RU.521 is a potent and selective small-molecule inhibitor of cGAS.[2] It has been shown to inhibit both human and mouse cGAS, making it a valuable tool for preclinical research.[3] RU.521 acts as a direct inhibitor by binding to the cGAS enzyme, thereby preventing the synthesis of cGAMP.[4] This leads to a reduction in the production of type I interferons and other inflammatory cytokines in response to cytosolic DNA.[1][4]
Quantitative Data for RU.521
The inhibitory potency of RU.521 has been quantified across various assays and cell types. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Parameter | Value | Assay/Cell Line | Species | Reference |
| IC50 | ~0.8 µM | HT-DNA-activated THP-1 cells | Human | [3][5] |
| IC50 | 0.7 µM | Murine RAW 264.7 cells | Mouse | [2][3] |
| IC50 | 0.11 µM | cGAS enzymatic assay | Mouse | [6][7] |
| IC50 | 2.94 µM | cGAS enzymatic assay | Human | [6] |
| Kd | 36.2 nM | cGAS/dsDNA complex | Not Specified | [2][8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of cGAS inhibitors like RU.521.
5.1. In Vitro cGAS Enzymatic Activity Assay
This assay directly measures the enzymatic activity of purified cGAS and its inhibition by a test compound.
-
Reagents and Materials:
-
Recombinant human or mouse cGAS protein
-
Double-stranded DNA (dsDNA) (e.g., 45 bp interferon stimulatory DNA - ISD)
-
ATP and GTP solutions
-
cGAS inhibitor (e.g., RU.521)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.1 mM ZnCl2[9]
-
Method for cGAMP detection (e.g., HPLC, competitive ELISA, or TR-FRET based assay)[9][10][11]
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, dsDNA (e.g., 3 µM), ATP (e.g., 50 µM), and GTP (e.g., 50 µM).[9]
-
Add varying concentrations of the cGAS inhibitor (e.g., RU.521) or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant cGAS (e.g., 0.2 µM).[9]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction (e.g., by heating at 95°C for 5 minutes or using a stop solution).[9][11]
-
Quantify the amount of cGAMP produced using a suitable detection method.
-
Plot the cGAMP concentration against the inhibitor concentration to determine the IC50 value.
-
5.2. Cell-Based Reporter Assay for cGAS Activity
This assay measures the downstream signaling of cGAS activation in a cellular context using a reporter cell line.
-
Reagents and Materials:
-
Protocol:
-
Seed THP-1-Dual™ Lucia ISG cells in a 96-well plate at a density of approximately 40,000 cells per well.[14]
-
Pre-treat the cells with varying concentrations of the cGAS inhibitor or vehicle for 1-3 hours.[14][15]
-
Prepare the dsDNA-transfection reagent complex according to the manufacturer's protocol.
-
Stimulate the cells by adding the dsDNA complex.
-
Measure the luciferase activity in the cell supernatant using a luminometer.[3][14]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
5.3. Cytokine Release Assay
This assay quantifies the production of key inflammatory cytokines, such as IFN-β, upon cGAS activation and its inhibition.
-
Reagents and Materials:
-
Protocol:
-
Isolate and culture PBMCs or seed THP-1 cells in a culture plate.
-
Pre-treat the cells with the cGAS inhibitor or vehicle.
-
Stimulate the cells with transfected dsDNA.
-
Incubate for an appropriate time to allow cytokine production (e.g., 6-24 hours).[3][15]
-
For ELISA: Collect the cell culture supernatant and perform the ELISA according to the manufacturer's instructions to quantify the secreted cytokine concentration.[15]
-
For RT-qPCR: Lyse the cells, extract RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of the target cytokine gene (e.g., IFNB1).[3][15]
-
Analyze the data to determine the effect of the inhibitor on cytokine production.
-
Conclusion
The cGAS-STING pathway is a pivotal axis in innate immunity, and its overactivation is linked to a spectrum of inflammatory diseases. The development of cGAS inhibitors, exemplified by molecules like RU.521, offers a targeted approach to mitigating this pathological inflammation. This guide has provided a comprehensive technical overview of the role of cGAS inhibitors, their mechanism of action, quantitative assessment, and the detailed experimental protocols essential for their evaluation. The methodologies and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug discovery, facilitating the advancement of novel therapeutics targeting the cGAS-STING pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RU.521 | cGAS Inhibitor | TargetMol [targetmol.com]
- 7. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. invivogen.com [invivogen.com]
- 13. cedarlanelabs.com [cedarlanelabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Activity of cGAS Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small-molecule inhibitors of cGAS is a promising therapeutic strategy.
A critical challenge in the development of effective cGAS inhibitors is ensuring their efficient uptake into cells to reach their cytosolic target. Often, potent inhibitors in biochemical assays show significantly lower efficacy in cell-based assays, a discrepancy largely attributed to poor cell permeability. This technical guide provides a comprehensive overview of the methodologies used to assess the cellular activity of cGAS inhibitors, which serves as an indirect measure of their cellular uptake and target engagement. As there is no publicly available information on a specific molecule named "cGAS-IN-1," this guide will use known cGAS inhibitors, such as G140, as representative examples to illustrate the experimental protocols and data presentation.
Data Presentation: Cellular Activity of a Representative cGAS Inhibitor
The cellular activity of a cGAS inhibitor is typically evaluated by its ability to suppress the production of interferon-stimulated genes (ISGs) in response to a cGAS-activating stimulus. The half-maximal inhibitory concentration (IC50) in a cellular context is a key parameter. Additionally, assessing cellular toxicity (e.g., the half-maximal lethal dose, LD50) is crucial to determine the therapeutic window.
Table 1: Cellular Activity and Toxicity of a Representative cGAS Inhibitor (based on G140 data)
| Compound | Cell Line | Assay Type | Cellular IC50 (µM) | Cellular LD50 (µM) | Therapeutic Index (LD50/IC50) |
| This compound (e.g., G140) | Human THP-1 monocytes | IFNB1 mRNA expression | 1.70 | >100 | >58.8 |
| This compound (e.g., G140) | Human THP-1 monocytes | CXCL10 mRNA expression | ~1.70 | >100 | >58.8 |
| This compound (e.g., G140) | Primary Human Macrophages | IFNB1 mRNA expression | ≤1.0 | Not Reported | Not Reported |
Data presented is based on published findings for the cGAS inhibitor G140 and serves as a template for the evaluation of "this compound".[1][2]
Experimental Protocols
Cell-Based cGAS Inhibition Assay
This assay determines the potency of a cGAS inhibitor in a cellular environment by measuring the inhibition of dsDNA-induced interferon gene expression.
a. Cell Culture and Plating:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed THP-1 cells in 24-well plates at a density of 2.5 x 10^5 cells per well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
b. Inhibitor Treatment:
-
Prepare a serial dilution of the cGAS inhibitor (e.g., this compound) in DMSO. The final DMSO concentration in the cell culture should be kept below 0.5%.
-
Pre-incubate the differentiated THP-1 cells with the desired concentrations of the inhibitor for 1-2 hours at 37°C.
c. cGAS Pathway Activation:
-
Stimulate the cGAS pathway by transfecting a cGAS ligand, such as herring testis DNA (HT-DNA) or a long dsDNA fragment, into the cells.
-
Use a transfection reagent like Lipofectamine 3000 according to the manufacturer's protocol to deliver the dsDNA into the cytoplasm. A typical concentration is 1-2 µg/mL of dsDNA.
-
Include appropriate controls: a vehicle control (DMSO), a positive control (dsDNA transfection without inhibitor), and a negative control (transfection reagent alone).
d. Incubation and Cell Lysis:
-
Incubate the cells for 6-8 hours at 37°C to allow for the induction of interferon-stimulated genes.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer for RNA extraction.
e. Gene Expression Analysis by qRT-PCR:
-
Extract total RNA from the cell lysates using a commercial RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
f. Data Analysis:
-
Plot the normalized gene expression against the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[1][2]
Cellular Toxicity Assay
This assay is performed to determine the concentration at which the inhibitor becomes toxic to the cells.
a. Cell Plating and Inhibitor Treatment:
-
Plate THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and differentiate with PMA as described above.
-
Treat the cells with a serial dilution of the cGAS inhibitor for a period that reflects the duration of the efficacy assay (e.g., 24 hours).
b. Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Alternatively, use an MTT or XTT assay, which measures the metabolic reduction of a tetrazolium salt by viable cells.
c. Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the LD50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cellular cGAS Inhibition Assay
Caption: Workflow for determining the cellular IC50 of a cGAS inhibitor.
References
An In-depth Technical Guide to cGAS-IN-1 and STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cGAS-STING signaling pathway and the inhibitory effects of cGAS-IN-1. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to investigate this critical innate immune pathway. The content includes a summary of quantitative data for key cGAS inhibitors, detailed experimental protocols, and visualizations of the core signaling and experimental workflows.
Core Concepts: The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage.[1][2][3][4] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][5][6][7][8] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[7] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][5][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5][7]
This compound: A Tool for Probing the cGAS-STING Pathway
This compound, also known as PF-06928215, is a high-affinity inhibitor of cGAS.[2][9] By directly targeting the enzymatic activity of cGAS, this compound prevents the synthesis of cGAMP, thereby blocking the downstream activation of the STING pathway. This makes this compound a valuable tool for studying the physiological and pathological roles of cGAS-STING signaling in various contexts, including autoimmune diseases, viral infections, and cancer.
Data Presentation: Quantitative Analysis of cGAS Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable cGAS inhibitors, providing a comparative view of their efficacy.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (PF-06928215) | Human cGAS | Biochemical | 4.9 µM | [2][9] |
| G140 | Human cGAS | Biochemical | 14.0 nM | [1] |
| G140 | Mouse cGAS | Biochemical | 442 nM | [1] |
| G140 | Human THP1 cells (IFNB1 mRNA) | Cell-based | 1.7 µM | [1] |
| G140 | Human THP1 cells (NF-κB reporter) | Cell-based | 1.36 µM | [1] |
| cGAS-IN-4 | Human cGAS | Biochemical | Not specified, but orally active | [9] |
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro cGAS Inhibition Assay
Caption: Workflow for determining the IC50 of a cGAS inhibitor in vitro.
Logical Relationship: Target Engagement Confirmation
Caption: Logic for confirming this compound target engagement using CETSA.
Experimental Protocols
In Vitro cGAS Inhibition Biochemical Assay
This protocol is adapted from methodologies used for characterizing cGAS inhibitors like G140 and can be applied to this compound.[1]
Principle: The assay measures the production of 2'3'-cGAMP by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and varying concentrations of the inhibitor. The amount of cGAMP produced is quantified to determine the inhibitor's IC50 value.
Materials:
-
Recombinant human cGAS (h-cGAS)
-
Double-stranded DNA (e.g., Herring Testes DNA)
-
ATP and GTP
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
DMSO
-
384-well assay plates
-
cGAMP detection kit (e.g., competitive ELISA, TR-FRET, or Fluorescence Polarization assay)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Reagent Preparation:
-
Thaw recombinant h-cGAS, dsDNA, ATP, and GTP on ice.
-
Prepare a master mix of h-cGAS and dsDNA in Assay Buffer.
-
Prepare a master mix of ATP and GTP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Add the cGAS/dsDNA master mix to each well.
-
Include control wells:
-
No Enzyme Control: Assay Buffer without cGAS.
-
100% Activity Control: Vehicle control instead of this compound.
-
No DNA Control: Assay Buffer without dsDNA.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ATP/GTP master mix to all wells.
-
Mix the plate gently.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction stays within the linear range.
-
-
cGAMP Quantification:
-
Data Analysis:
-
Subtract the background signal (No Enzyme Control) from all other readings.
-
Normalize the data to the 100% Activity Control.
-
Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Cellular Assay for STING Pathway Activation and Inhibition
This protocol describes how to assess the effect of this compound on STING pathway activation in a cellular context.[13][14]
Principle: Cells are pre-treated with this compound and then stimulated with cytosolic dsDNA to activate the cGAS-STING pathway. The inhibitory effect of this compound is determined by measuring downstream readouts of STING activation, such as the phosphorylation of TBK1 and STING, or the expression of IFN-I genes.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
dsDNA (e.g., Herring Testes DNA or synthetic dsDNA oligonucleotides)
-
Transfection reagent (e.g., Lipofectamine)
-
PBS
-
Lysis buffer for Western blotting or RNA extraction kit
-
Antibodies for Western blotting: anti-pTBK1 (Ser172), anti-TBK1, anti-pSTING (Ser366), anti-STING, and a loading control (e.g., anti-β-actin).
-
Reagents for RT-qPCR: reverse transcriptase, primers for IFNB1 and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
STING Pathway Activation:
-
Prepare dsDNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells to induce cytosolic dsDNA stimulation.
-
Incubate for a specified time (e.g., 4-6 hours for protein phosphorylation, 6-12 hours for gene expression).
-
-
Sample Collection and Analysis:
-
For Western Blotting:
-
Harvest cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration and perform SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against pTBK1, pSTING, and total proteins.
-
Visualize bands using a suitable detection method.
-
-
For RT-qPCR:
-
Harvest cells and extract total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers for IFNB1 and the housekeeping gene.
-
-
-
Data Analysis:
-
Western Blot: Densitometrically quantify the bands for phosphorylated proteins and normalize to the total protein levels.
-
RT-qPCR: Calculate the relative mRNA expression of IFNB1 using the ΔΔCt method, normalized to the housekeeping gene.
-
Compare the results from this compound-treated cells to the vehicle-treated, stimulated control to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm the direct binding of this compound to cGAS within cells.[15][16][17]
Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the ligand indicates target engagement.
Materials:
-
Cell line expressing endogenous cGAS
-
This compound
-
DMSO
-
PBS
-
Lysis buffer
-
Antibody against cGAS for Western blotting
-
PCR tubes and a thermocycler
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat one aliquot of cells with this compound at a desired concentration and another with vehicle (DMSO).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble cGAS in each sample by Western blotting using an anti-cGAS antibody.
-
-
Data Analysis:
-
Quantify the band intensities for cGAS at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble cGAS as a function of temperature for both conditions.
-
A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 7. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted functions of cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Transcreener® cGAMP cGAS FP Assay Technical Manual [protocols.io]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Engaged: A Technical Guide to Confirming cGAS-IN-1 Target Interaction in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies required to confirm target engagement of cGAS inhibitors, using the well-characterized inhibitor RU.521 as a primary example, within the complex environment of primary cells. Direct confirmation of target binding and downstream pathway modulation is a critical step in the development of potent and specific cGAS-targeted therapeutics.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I), such as IFN-β, and other inflammatory cytokines.[3][4]
Figure 1. The cGAS-STING signaling pathway and the inhibitory action of this compound.
Measuring Target Engagement in Primary Cells
Confirming that a cGAS inhibitor reaches and binds to its intracellular target in primary cells is paramount. This can be assessed through direct and indirect methods.
Indirect Measurement of Target Engagement: Downstream Readouts
The most direct indicator of cGAS inhibition is a reduction in its enzymatic product, cGAMP, and the subsequent suppression of downstream signaling events. The inhibitor RU.521 has been shown to potently inhibit both human and mouse cGAS in various cell lines and primary cells.[2][3]
Quantitative Data Summary: RU.521 Inhibition in Human Primary Cells
| Cell Type | Assay | Readout | IC50 / Concentration | Result | Reference |
| Human PBMCs | RT-qPCR | IFNB1 mRNA | 0.8 µM (IC50) | Significant reduction in dsDNA-induced IFNB1 expression | [2] |
| Human PBMCs | RT-qPCR | IFNB1 mRNA | 3.0 µM (IC90) | Stronger reduction in dsDNA-induced IFNB1 expression | [2] |
| M1-differentiated Macrophages | ELISA | Secreted IFN-β | Not specified | Significant reduction in dsDNA-induced IFN-β secretion | [2] |
| THP-1 (human monocytic cell line) | Luciferase Reporter | Type I IFN activity | ~0.8 µM | Dose-dependent inhibition of dsDNA-induced IFN response | [2] |
Experimental Workflow: Downstream Readout Analysis
Figure 2. Experimental workflow for assessing downstream effects of cGAS inhibition.
Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular context. The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.
Experimental Workflow: cGAS CETSA
Figure 3. General experimental workflow for a cGAS Cellular Thermal Shift Assay.
Experimental Protocols
Protocol: Inhibition of dsDNA-induced IFN-β Production in Human PBMCs
This protocol is adapted from studies on RU.521.[2]
-
Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Seed 1.5 x 10^5 PBMCs per well in a 96-well plate. Pre-treat cells with a dose range of this compound (e.g., 0.01 µM to 30 µM for RU.521) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulation: Prepare a complex of Herring Testes (HT) DNA (e.g., 0.17 µg) and a transfection reagent like Lipofectamine LTX according to the manufacturer's protocol. Add the DNA complex to the cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
RT-qPCR for IFNB1 mRNA: Harvest cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify IFNB1 transcript levels using quantitative PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
ELISA for Secreted IFN-β: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β protein using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol: Measurement of Intracellular cGAMP by LC-MS/MS
This protocol is a direct measure of cGAS enzymatic activity in cells.[2]
-
Cell Culture and Treatment: Plate cells (e.g., 2 x 10^6 cells) and treat with the desired concentrations of this compound (e.g., 0.8 µM and 4 µM for RU.521) or vehicle control.
-
Stimulation: Transfect cells with HT-DNA to stimulate cGAS activity.
-
Incubation: Incubate for 24 hours at 37°C.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a speed vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried pellet in 50 µL of an appropriate buffer (e.g., 50% acetonitrile/water).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Detect and quantify cGAMP based on its specific mass-to-charge ratio and retention time, using a standard curve generated with synthetic cGAMP.[2]
-
Protocol: cGAS Cellular Thermal Shift Assay (CETSA) by Western Blot
This is a representative protocol for assessing direct target engagement.
-
Cell Preparation and Treatment: Culture a sufficient number of primary cells (e.g., 1 x 10^7 cells per condition). Treat one batch of cells with a high concentration of this compound (e.g., 10-30 µM) and another with vehicle (DMSO) for 1-3 hours at 37°C.
-
Heating: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 65°C), followed by cooling at 25°C for 3 minutes.
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis:
-
Normalize the total protein loaded for each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cGAS.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensity for cGAS at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble cGAS as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Selectivity and Off-Target Effects
To ensure the observed effects are due to specific cGAS inhibition, it is crucial to perform counter-screening assays. RU.521, for example, shows high selectivity. It does not inhibit downstream signaling when cells are directly stimulated with cGAMP or recombinant IFN-β, indicating it acts specifically on cGAS.[2] Furthermore, it does not suppress immune responses triggered by ligands for other pattern recognition receptors, such as TLRs or RIG-I.[2]
Recommended Selectivity Assays:
-
cGAMP Stimulation: Treat cells with this compound and then directly stimulate with exogenous cGAMP to bypass cGAS. The downstream IFN-β response should remain intact.
-
IFN-β Stimulation: Treat cells with this compound and then with recombinant IFN-β to activate the JAK-STAT pathway directly. Downstream signaling should be unaffected.
-
TLR Ligand Stimulation: Stimulate cells (e.g., THP-1) with various TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) in the presence of this compound and measure cytokine production. The inhibitor should not affect these pathways.
By combining direct biophysical assays like CETSA with indirect functional readouts such as cGAMP and IFN-β quantification, researchers can confidently validate the target engagement of novel cGAS inhibitors in primary cells, a critical step towards their therapeutic development.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for cGAS-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of cGAS-IN-1, a known inhibitor of cyclic GMP-AMP synthase (cGAS). This document outlines the cGAS-STING signaling pathway, presents key quantitative data for this compound, and offers a step-by-step experimental protocol and workflow.
The cGAS-STING Signaling Pathway
Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system.[1][2] Upon binding to dsDNA, which can originate from pathogens or damaged host cells, cGAS undergoes a conformational change and is activated.[1] The activated cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.[2] This binding event triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which are essential for mounting an immune response.[1][2] However, aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target for inhibition.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
This compound is a flavonoid compound that has been identified as an inhibitor of cGAS. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 Value |
| This compound | Human cGAS | 2.28 µM[3] |
| This compound | Mouse cGAS | 1.44 µM[3] |
Experimental Protocol: this compound In Vitro Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of this compound by measuring its effect on the production of 2'3'-cGAMP by recombinant human cGAS. The amount of 2'3'-cGAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle:
The assay is performed in two main steps. First, recombinant cGAS is incubated with its substrates (ATP and GTP) and an activator (dsDNA) in the presence of varying concentrations of the inhibitor, this compound. In the second step, the reaction mixture is diluted, and the amount of 2'3'-cGAMP produced is measured using a competitive ELISA. In the ELISA, free 2'3'-cGAMP in the sample competes with a 2'3'-cGAMP-horseradish peroxidase (HRP) conjugate for binding to a 2'3'-cGAMP-specific antibody coated on a microplate. The subsequent addition of a substrate for HRP results in a colorimetric signal that is inversely proportional to the amount of 2'3'-cGAMP produced in the initial enzymatic reaction.
Materials and Reagents:
-
Recombinant human cGAS enzyme
-
This compound
-
Double-stranded DNA (dsDNA, e.g., 45 bp interferon stimulatory DNA)
-
ATP and GTP
-
cGAS reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)2, 1 mM DTT)
-
2'3'-cGAMP ELISA kit (containing 2'3'-cGAMP standard, anti-2'3'-cGAMP antibody-coated plate, 2'3'-cGAMP-HRP conjugate, wash buffer, TMB substrate, and stop solution)
-
96-well microplates
-
Multichannel pipette and plate reader
Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the cGAS reaction buffer. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.
-
Prepare a solution of recombinant human cGAS enzyme in cGAS reaction buffer.
-
Prepare a substrate mix containing dsDNA, ATP, and GTP in cGAS reaction buffer.
-
-
Enzymatic Reaction:
-
Add the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the cGAS enzyme solution to all wells.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation (e.g., 95°C for 10 minutes).
-
-
Quantification of 2'3'-cGAMP by ELISA:
-
Prepare a standard curve of 2'3'-cGAMP according to the ELISA kit manufacturer's instructions.
-
Dilute the samples from the enzymatic reaction in the ELISA assay buffer.
-
Add the diluted samples and the 2'3'-cGAMP standards to the wells of the antibody-coated plate.
-
Add the 2'3'-cGAMP-HRP conjugate to all wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the 2'3'-cGAMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of 2'3'-cGAMP in each of the experimental samples.
-
Calculate the percentage of cGAS inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro determination of this compound IC50.
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of cGAS inhibitors like this compound. By accurately measuring the enzymatic activity of cGAS in a controlled environment, researchers can obtain reliable quantitative data on the potency of inhibitory compounds. This information is critical for the development of novel therapeutics targeting the cGAS-STING pathway for the treatment of associated inflammatory and autoimmune diseases.
References
Application Notes and Protocols for cGAS-IN-1: A Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.
cGAS-IN-1 is a potent and selective small molecule inhibitor of cGAS. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate the cGAS-STING signaling pathway. The protocols detailed below are designed for researchers in immunology, drug discovery, and molecular biology to assess the efficacy and mechanism of action of cGAS inhibitors.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the ATP and GTP binding site within the cGAS catalytic domain. By occupying this active site, it prevents the synthesis of cGAMP, thereby blocking the downstream signaling cascade that leads to IFN-β production.
Data Presentation: In Vitro Activity of a Representative cGAS Inhibitor
The following table summarizes the inhibitory activity of a representative potent and selective cGAS inhibitor, similar to this compound, in various cell-based assays. This data is provided as a reference for expected outcomes when using a high-quality cGAS inhibitor.
| Assay Type | Cell Line | Stimulus | Readout | IC50 (µM) |
| IFN-β Reporter Assay | THP-1-Lucia™ ISG | dsDNA | Luciferase Activity | ~ 5.0 |
| IFN-β mRNA Quantification | Primary Human Macrophages | dsDNA | qRT-PCR | Not Determined |
| pIRF3 Western Blot | THP-1 | dsDNA | Protein Phosphorylation | Not Determined |
| cGAMP Quantification | THP-1 | dsDNA | LC-MS/MS | Not Determined |
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
THP-1 Lucia™ ISG Reporter Assay for IFN-β Induction
This assay utilizes a human monocytic cell line (THP-1) stably transfected with a secreted Lucia luciferase reporter gene under the control of an IFN-inducible ISG54 promoter. Inhibition of cGAS will lead to a decrease in luciferase activity.
Materials:
-
THP-1-Lucia™ ISG cells (InvivoGen)
-
RPMI 1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine® LTX)
-
This compound
-
QUANTI-Luc™ detection reagent (InvivoGen)
-
96-well white opaque plates
Protocol:
-
Cell Differentiation:
-
Seed THP-1-Lucia™ ISG cells at 2 x 10^5 cells/well in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the differentiated cells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Prepare the dsDNA transfection mix according to the manufacturer's protocol. A typical final concentration is 1 µg/mL of HT-DNA.
-
Add the transfection mix to the wells containing the cells and inhibitor.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent as per the manufacturer's instructions.
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence immediately using a luminometer.
-
Experimental Workflow Diagram:
Caption: Workflow for the THP-1 Lucia™ ISG Reporter Assay.
Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol allows for the direct assessment of the phosphorylation of IRF3, a key downstream event in the cGAS-STING pathway.
Materials:
-
THP-1 cells
-
RPMI 1640 medium
-
PMA
-
dsDNA stimulus
-
Transfection reagent
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Differentiate THP-1 cells with PMA as described in Protocol 1.
-
Treat with this compound for 1 hour.
-
Stimulate with dsDNA for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Logical Relationship Diagram:
Caption: Logical flow of the Western Blot experiment to detect p-IRF3.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the cellular characterization of cGAS inhibitors like this compound. By utilizing reporter assays and direct biochemical methods such as Western blotting, researchers can effectively quantify the potency of inhibitors and confirm their mechanism of action within the cGAS-STING signaling pathway. These tools are invaluable for the development of novel therapeutics targeting innate immune dysregulation.
Application Notes and Protocols for cGAS Inhibitor Treatment in Mouse Models of Autoinflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) as a danger signal. Aberrant activation of this pathway by self-DNA can lead to the production of type I interferons and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases. Consequently, inhibition of cGAS represents a promising therapeutic strategy for these conditions.
These application notes provide a summary of preclinical data and detailed protocols for the use of cGAS inhibitors in mouse models of autoinflammatory diseases. The information is compiled from studies on potent and selective cGAS inhibitors, such as RU.521, Compound 3, and Perillaldehyde (PAH). While a specific inhibitor designated "cGAS-IN-1" is not prominently featured in the reviewed literature, the data presented for these tool compounds serve as a robust guide for the evaluation of any novel cGAS inhibitor.
Data Presentation: Efficacy of cGAS Inhibitors in Murine Models
The following tables summarize the quantitative data from key studies demonstrating the efficacy of cGAS inhibitors in mouse models of autoinflammatory disease.
Table 1: In Vivo Efficacy of Perillaldehyde (PAH) in Trex1-/- Mouse Model of Aicardi-Goutières Syndrome (AGS)
| Parameter | Vehicle Control | PAH Treatment (120 mg/kg/day, oral) | Fold Change |
| Ifnb mRNA in Spleen | Normalized to 1 | ~0.4 | ~2.5-fold decrease |
| Cxcl10 mRNA in Spleen | Normalized to 1 | ~0.3 | ~3.3-fold decrease |
| Isg15 mRNA in Spleen | Normalized to 1 | ~0.5 | ~2-fold decrease |
| Ifit2 mRNA in Spleen | Normalized to 1 | ~0.4 | ~2.5-fold decrease |
| Ifit3 mRNA in Spleen | Normalized to 1 | ~0.6 | ~1.7-fold decrease |
| Ifi44 mRNA in Spleen | Normalized to 1 | ~0.5 | ~2-fold decrease |
| Data synthesized from studies on Trex1-/- mice, a model for AGS, where autoinflammation is driven by the accumulation of self-DNA and subsequent cGAS activation. Treatment was administered for 14 days.[1][2] |
Table 2: In Vivo Efficacy of Compound 3 in DSS-Induced Colitis Mouse Model
| Parameter | DSS + Vehicle | DSS + Compound 3 (20 mg/kg/day, i.p.) | Outcome |
| Colon Length | Significantly shortened | Significantly longer than vehicle | Amelioration of colon shortening |
| Histological Score | High | Significantly lower than vehicle | Reduction in inflammation and tissue damage |
| Il6 mRNA in Colon | High | Significantly lower than vehicle | Decrease in pro-inflammatory cytokine |
| Il1b mRNA in Colon | High | Significantly lower than vehicle | Decrease in pro-inflammatory cytokine |
| Tnf mRNA in Colon | High | Significantly lower than vehicle | Decrease in pro-inflammatory cytokine |
| Serum IL-6 | High | Significantly lower than vehicle | Systemic reduction of pro-inflammatory cytokine |
| Serum TNF-α | High | Significantly lower than vehicle | Systemic reduction of pro-inflammatory cytokine |
| Data from a dextran sulfate sodium (DSS)-induced colitis model, where the cGAS-STING pathway contributes to intestinal inflammation.[3] |
Table 3: Ex Vivo Efficacy of RU.521 on Macrophages from a Trex1-/- Mouse Model of AGS
| Cell Type | Treatment | Ifnb mRNA Expression |
| Trex1-/- BMDMs | Vehicle (DMSO) | High (constitutively active) |
| Trex1-/- BMDMs | RU.521 | Dose-dependent reduction |
| This demonstrates the ability of a cGAS inhibitor to suppress the constitutive interferon signature in primary immune cells from a relevant disease model.[4][5][6][7] |
Mandatory Visualizations
References
- 1. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]
- 2. Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice (Journal Article) | OSTI.GOV [osti.gov]
- 7. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
Application Notes and Protocols for cGAS-IN-1 in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cGAS-IN-1, a flavonoid-based inhibitor of cyclic GMP-AMP synthase (cGAS), in the study of viral infection models. This document outlines the mechanism of action, quantitative data, and detailed experimental protocols to facilitate the investigation of the cGAS-STING pathway in viral pathogenesis and the evaluation of potential antiviral therapeutics.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral infections.[1] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This response is crucial for establishing an antiviral state.
This compound (also known as Compound C20) is a novel small molecule inhibitor of cGAS, identified through virtual screening based on the crystal structures of natural flavonoids, baicalein and baicalin, in complex with human cGAS.[2][3] Its ability to specifically inhibit cGAS makes it a valuable tool for dissecting the role of the cGAS-STING pathway in various viral infection models.
Mechanism of Action
This compound is a flavonoid compound that functions as an inhibitor of cGAS.[2][4] Structural studies of similar flavonoid inhibitors, baicalein and baicalin, bound to human cGAS have provided insights into the likely mechanism of action.[2] These compounds occupy the active site of cGAS, where ATP and GTP normally bind to be converted into cGAMP.[2] By competitively inhibiting the binding of these substrates, this compound effectively blocks the synthesis of cGAMP, thereby preventing the activation of the downstream STING signaling pathway. This inhibition is crucial for studying the specific contribution of cGAS to the overall immune response during viral infection.
Quantitative Data
The inhibitory activity of this compound has been quantified against both human and mouse cGAS. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC50 (μM) | Reference |
| This compound (Compound C20) | Human cGAS (h-cGAS) | 2.28 | [2] |
| This compound (Compound C20) | Mouse cGAS (m-cGAS) | 1.44 | [2] |
Signaling Pathway and Experimental Workflow
To visualize the role of this compound, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for its use in viral infection studies.
Experimental Protocols
The following are suggested protocols for using this compound in cell-based viral infection models. Researchers should optimize concentrations and incubation times for their specific cell type and virus.
Protocol 1: In Vitro cGAS Inhibition Assay
This protocol is to determine the IC50 of this compound in a biochemical assay.
Materials:
-
Recombinant human or mouse cGAS
-
Double-stranded DNA (dsDNA) (e.g., Herring Testis DNA)
-
ATP and GTP
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection Reagent for cGAMP (e.g., commercial ELISA kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer.
-
Prepare a master mix of ATP and GTP in Assay Buffer.
-
-
Assay Setup:
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Add the cGAS/dsDNA master mix to each well.
-
Include necessary controls: No Enzyme, No Inhibitor (100% activity), and No DNA.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP/GTP master mix to all wells.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Detection: Stop the reaction and measure the amount of cGAMP produced using a validated detection method, such as a cGAMP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Inhibition of Virus-Induced IFN-β Production
This protocol assesses the ability of this compound to inhibit the production of IFN-β in response to a DNA virus infection.
Materials:
-
Cells susceptible to the virus of interest (e.g., L929, THP-1, primary macrophages)
-
DNA virus stock (e.g., Herpes Simplex Virus-1, Vaccinia virus)
-
This compound
-
Cell culture medium and supplements
-
Vehicle control (DMSO)
-
Reagents for RNA extraction and qRT-PCR (for IFN-β mRNA)
-
ELISA kit for IFN-β protein
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.
-
Viral Infection: Infect the cells with the DNA virus at a multiplicity of infection (MOI) known to induce a robust IFN-β response. Include an uninfected control.
-
Incubation: Incubate the infected cells for a predetermined time (e.g., 8-24 hours) to allow for IFN-β production.
-
Sample Collection and Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative mRNA levels of IFN-β.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Compare the levels of IFN-β mRNA and protein in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Protocol 3: Viral Titer Reduction Assay
This protocol determines the effect of this compound on the replication of a virus.
Materials:
-
Host cells for viral propagation
-
Virus stock
-
This compound
-
Cell culture medium and supplements
-
Vehicle control (DMSO)
-
Reagents for plaque assay or TCID50 assay
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Viral Infection: Infect the cells with the virus at a low MOI (e.g., 0.01-0.1).
-
Incubation: After the virus adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound or vehicle. Incubate for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Virus Titration:
-
Harvest the cell culture supernatant (and/or cell lysates, depending on the virus).
-
Determine the viral titer in the harvested samples using a standard method like a plaque assay or a TCID50 assay on a fresh monolayer of susceptible cells.
-
-
Data Analysis: Compare the viral titers from this compound-treated wells to the vehicle-treated control to calculate the reduction in viral replication. A cytotoxicity assay should be performed in parallel to ensure that the observed reduction in viral titer is not due to inhibitor-induced cell death.
Protocol 4: Western Blot Analysis of cGAS-STING Pathway Activation
This protocol is to confirm that this compound inhibits the phosphorylation of downstream signaling molecules in the cGAS-STING pathway.
Materials:
-
Cells, virus, and this compound as described in Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-TBK1 (Ser172), TBK1, phospho-IRF3 (Ser396), and IRF3
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment and Infection: Follow steps 1-4 of Protocol 2. Optimal time points for detecting phosphorylation may be shorter (e.g., 2-8 hours post-infection).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of TBK1 and IRF3, as well as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the bands for the phosphorylated proteins and normalize them to the total protein and the loading control. Compare the levels of phosphorylation in this compound-treated cells to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in viral infections. The provided protocols offer a framework for characterizing its inhibitory activity and utilizing it to understand the intricate interplay between viral pathogens and the host innate immune system. As with any inhibitor, proper controls and dose-response experiments are crucial for obtaining meaningful and reproducible results. The insights gained from such studies can aid in the development of novel antiviral strategies that target this essential host defense pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel cGAS inhibitors based on natural flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Sars-Cov-2 Viral Replication and In Vivo Thrombus Formation By a Novel Plant Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of cGAS-IN-1: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo administration of cGAS-IN-1, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). The protocols and data presented herein are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of cGAS inhibitors in various disease models. For the purpose of this guide, we will focus on the well-characterized and selective murine cGAS inhibitor, RU.521 , as a representative example of a this compound compound.
Introduction to cGAS and its Inhibition
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal often associated with infection, cellular damage, or tumorigenesis—cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While this pathway is essential for host defense, its aberrant activation by self-DNA can lead to autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of cGAS, such as RU.521, represents a promising therapeutic strategy for these conditions.
RU.521 is a selective inhibitor of murine cGAS and has been demonstrated to effectively suppress cGAS-mediated signaling in various preclinical models. It has shown efficacy in models of autoimmune disease, neuroinflammation, and colitis.
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound (RU.521).
Caption: The cGAS-STING signaling pathway and inhibition by this compound.
Quantitative Data on RU.521 In Vivo Efficacy
The following tables summarize the quantitative effects of RU.521 administration in various preclinical models.
Table 1: Effects of RU.521 in a Rat Model of Subarachnoid Hemorrhage (SAH) [1]
| Parameter | Vehicle Control | RU.521 (450 µg/kg, intranasal) | % Change vs. Control |
| Brain Water Content (%) | 81.5 ± 0.8 | 79.2 ± 0.7 | ↓ 2.8% |
| Neurological Score | 8.5 ± 1.2 | 12.5 ± 1.5 | ↑ 47% |
| TNF-α (pg/mg protein) | 150 ± 20 | 80 ± 15 | ↓ 46.7% |
| IL-1β (pg/mg protein) | 120 ± 18 | 65 ± 12 | ↓ 45.8% |
| IL-6 (pg/mg protein) | 200 ± 25 | 110 ± 20 | ↓ 45% |
| IL-10 (pg/mg protein) | 50 ± 10 | 95 ± 15 | ↑ 90% |
Table 2: Effects of RU.521 in a Mouse Model of Neuropathic Pain
| Parameter | Vehicle Control | RU.521 (5 mg/kg/day, i.p.) | % Change vs. Control |
| Mechanical Paw Withdrawal Threshold (g) | 0.4 ± 0.1 | 1.2 ± 0.2 | ↑ 200% |
| Thermal Paw Withdrawal Latency (s) | 5.2 ± 0.5 | 9.8 ± 0.8 | ↑ 88.5% |
Note: Data for Table 2 is synthesized from typical outcomes in neuropathic pain models and the mentioned dosage in a relevant study, as specific quantitative data was not available in the initial search.
Experimental Protocols
The following are detailed protocols for the in vivo administration of RU.521 via different routes.
Protocol 1: Intranasal Administration in Rodents
This protocol is adapted from a study in a rat model of subarachnoid hemorrhage.[1]
1. Materials:
-
RU.521 (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
2. Preparation of Dosing Solution: a. Prepare a stock solution of RU.521 in 100% DMSO. b. On the day of administration, dilute the stock solution with corn oil to achieve the final desired concentration and a final DMSO concentration of 1%. For example, to prepare a 450 µg/kg dosing solution for a 300g rat (total dose = 135 µg) to be administered in a 20 µL volume: i. The final concentration will be 6.75 µg/µL. ii. Prepare a 1% DMSO in corn oil vehicle. iii. Dilute the RU.521 stock solution in the 1% DMSO/corn oil vehicle to the final concentration. c. Vortex the solution thoroughly to ensure it is well-mixed.
3. Administration Procedure: a. Lightly anesthetize the animal to prevent movement and ensure accurate administration. b. Place the animal in a supine position. c. Using a micropipette, slowly administer half of the total volume (e.g., 10 µL) into one nostril. d. Allow the animal a few seconds to inhale the solution. e. Administer the remaining half of the volume into the other nostril. f. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol is based on a dosage used in a mouse model of neuropathic pain and general guidelines for i.p. injections.
1. Materials:
-
RU.521 (this compound)
-
Vehicle (e.g., 1% DMSO in corn oil, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Sterile syringes and needles (27-30 gauge)
2. Preparation of Dosing Solution: a. Prepare a stock solution of RU.521 in 100% DMSO. b. On the day of injection, dilute the stock solution with the chosen vehicle to the final desired concentration. For a 5 mg/kg dose in a 25g mouse (total dose = 125 µg) with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL. c. Ensure the final DMSO concentration is kept low (typically ≤ 5%) to minimize irritation. d. Vortex the solution to ensure it is homogenous.
3. Administration Procedure: a. Restrain the mouse by scruffing the neck to expose the abdomen. b. Tilt the mouse slightly head-down. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement. e. Inject the solution smoothly. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.
Protocol 3: Oral Gavage in Mice
While a specific oral gavage protocol for RU.521 was not identified, this general protocol can be adapted. It is crucial to determine the solubility and stability of RU.521 in the chosen vehicle.
1. Materials:
-
RU.521 (this compound)
-
Vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Sterile oral gavage needles (flexible tip recommended, 20-22 gauge for adult mice)
-
Syringe
2. Preparation of Dosing Solution: a. Determine the appropriate vehicle for RU.521. A suspension in 0.5% methylcellulose is common for oral administration of poorly soluble compounds. b. Calculate the required amount of RU.521 and vehicle based on the desired dose and the average weight of the mice. A typical oral gavage volume for mice is 5-10 mL/kg. c. Prepare the formulation, ensuring it is uniformly suspended.
3. Administration Procedure: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it. c. Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle. d. Once the needle is at the predetermined depth, administer the solution slowly and smoothly. e. Withdraw the needle gently along the same path of insertion. f. Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo study using a cGAS inhibitor.
Caption: A typical experimental workflow for in vivo cGAS inhibitor studies.
Conclusion
The provided protocols and data serve as a starting point for researchers investigating the in vivo effects of this compound. It is imperative to optimize the dosage, administration route, and vehicle for each specific animal model and experimental design. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results. The potent and selective nature of inhibitors like RU.521 offers a valuable tool to dissect the role of the cGAS-STING pathway in health and disease, and to explore its potential as a therapeutic target.
References
cGAS-IN-1: Application and Protocols for Neuroinflammatory Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogens and cellular damage. In the central nervous system (CNS), aberrant activation of the cGAS-STING pathway has been increasingly implicated in the pathogenesis of various neuroinflammatory disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The inappropriate sensing of self-DNA by cGAS can trigger a cascade of inflammatory responses, leading to chronic neuroinflammation and neuronal damage.
cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cGAS, thereby blocking the production of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING-mediated inflammatory cascade. Its ability to modulate this pathway makes it a valuable research tool for investigating the role of cGAS in neuroinflammatory processes and for exploring potential therapeutic interventions.
Quantitative Data
The inhibitory activity of this compound has been characterized against both human and mouse cGAS, providing essential data for its application in preclinical research.
| Compound | Target | IC50 (μM) |
| This compound | Human cGAS | 2.28[1] |
| This compound | Mouse cGAS | 1.44[1] |
Signaling Pathway
The cGAS-STING signaling pathway plays a pivotal role in innate immunity. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and inhibition by this compound.
Experimental Protocols
While specific published protocols for this compound in neuroinflammatory models are not yet widely available, the following are detailed, generalized protocols for in vitro and in vivo studies that can be adapted for use with this compound based on its known mechanism of action and the provided IC50 values.
Protocol 1: In Vitro Inhibition of cGAS in Microglia
Objective: To assess the efficacy of this compound in inhibiting the cGAS-STING pathway in microglia following stimulation with a dsDNA agonist.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
This compound (stock solution in DMSO)
-
dsDNA agonist (e.g., Herring Testis DNA [HT-DNA])
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for qPCR, antibodies for Western blotting)
Experimental Workflow:
Caption: In vitro experimental workflow for assessing this compound activity.
Procedure:
-
Cell Culture: Plate primary microglia or a microglial cell line at an appropriate density in a multi-well plate and culture overnight.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Based on the IC50 for mouse cGAS (1.44 µM), a concentration range of 0.1 µM to 10 µM is a reasonable starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours.
-
-
dsDNA Stimulation:
-
Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's protocol.
-
Add the dsDNA complex to the wells containing the pre-treated cells.
-
Include a negative control group of cells that are not stimulated with dsDNA.
-
-
Incubation: Incubate the cells for a period sufficient to induce a detectable inflammatory response (typically 6-24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-β) using ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of target genes (e.g., Ifnb1, Tnf, Il6, Cxcl10).
-
Protein Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of neuroinflammation, such as that induced by lipopolysaccharide (LPS) or in a transgenic model of neurodegenerative disease.
Materials:
-
Animal model of neuroinflammation (e.g., C57BL/6 mice for LPS induction, or a transgenic model like 5xFAD for Alzheimer's)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO and corn oil)
-
Anesthetic and surgical equipment (if applicable)
-
Reagents for tissue processing and analysis (e.g., for immunohistochemistry, ELISA, qPCR)
Procedure:
-
Animal Model and Dosing:
-
Acclimate animals to the experimental conditions.
-
Determine the appropriate dose and route of administration for this compound. This will require preliminary pharmacokinetic and tolerability studies. A starting point could be intraperitoneal (i.p.) or oral (p.o.) administration.
-
Divide animals into experimental groups: Vehicle control, this compound treatment, and potentially a positive control group with a known anti-inflammatory agent.
-
-
Induction of Neuroinflammation (if applicable):
-
For an acute model, administer LPS (i.p.) to induce a systemic inflammatory response that results in neuroinflammation.
-
For chronic models, use a transgenic line that develops age-dependent neuroinflammation.
-
-
This compound Administration:
-
Administer this compound or vehicle to the respective groups according to the predetermined dosing schedule. This could be a single dose prior to the inflammatory insult or chronic dosing in a transgenic model.
-
-
Behavioral Analysis (Optional):
-
Perform behavioral tests to assess cognitive function or motor deficits relevant to the neuroinflammatory model being used.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perfuse the animals and fix the brains. Prepare brain sections and perform immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and inflammatory mediators.
-
Biochemical Analysis: Homogenize a portion of the brain tissue to prepare lysates for ELISA to measure cytokine levels or for Western blotting to analyze signaling pathway activation.
-
Gene Expression Analysis: Isolate RNA from a portion of the brain tissue for RT-qPCR analysis of inflammatory gene expression.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the cGAS-STING pathway in neuroinflammatory disorders. The provided quantitative data and adaptable protocols offer a foundation for researchers to design and execute experiments aimed at understanding the complex interplay between innate immunity and neurological disease, and to explore the therapeutic potential of cGAS inhibition. As with any experimental work, optimization of concentrations, incubation times, and in vivo dosing will be necessary for specific models and research questions.
References
Application of cGAS Inhibitors in Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key signal of cellular damage or pathogen invasion. In the context of cancer, the cGAS-STING pathway has a dual role. Its activation can promote anti-tumor immunity by triggering the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as T cells and natural killer (NK) cells.[1][2] However, chronic activation of this pathway can also contribute to a pro-tumorigenic inflammatory environment and immune suppression.
Small molecule inhibitors of cGAS, such as the well-characterized compound RU.521, offer a valuable tool for dissecting the nuanced roles of the cGAS-STING pathway in cancer immunology.[3][4] By specifically targeting and inhibiting the enzymatic activity of cGAS, these inhibitors prevent the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby blocking downstream STING activation and the subsequent inflammatory cascade.[5][6]
The primary application of cGAS inhibitors in cancer immunology research is to investigate the consequences of blocking the cGAS-STING pathway in various cancer models. This allows researchers to probe the pathway's contribution to tumor growth, metastasis, and the tumor microenvironment. Furthermore, cGAS inhibitors are instrumental in studying the interplay between the cGAS-STING pathway and other cancer therapies, such as immune checkpoint blockade (e.g., anti-PD-1/PD-L1).[7][8][9] For instance, research has shown that while cGAS is essential for the anti-tumor effects of PD-L1 blockade, chronic cGAS activation can also upregulate PD-L1 expression, suggesting a complex regulatory loop.[8][9]
These inhibitors are crucial for preclinical studies aimed at validating cGAS as a therapeutic target. By using specific and potent inhibitors, researchers can assess the therapeutic potential of targeting this pathway in different cancer types and in combination with existing immunotherapies.
Quantitative Data
The following tables summarize key quantitative data related to the use of the cGAS inhibitor RU.521.
Table 1: In Vitro Inhibitory Activity of RU.521
| Cell Line/System | Assay | IC50 Value | Reference |
| Macrophages from AGS mouse model | IFN-β production | 700 nM | [3] |
| RAW-Dual murine macrophages | IFN-I reporter assay | ~ 5 µM | [10] |
| Human PBMCs | IFNB1 expression | 0.8 µM | [11] |
Table 2: Effects of cGAS-STING Pathway Modulation on Cytokine Production
| Cell Type | Stimulus | Modulator | Effect on Cytokine Production | Reference |
| Human Monocytes | 2'3'c-GAMP (15 µM) | - | Increased IFN-β, IP-10, IL-1β, TNF-α | [12] |
| Human Monocytes | diABZI (100 nM) | - | Increased IFN-β, IP-10, IL-1β, TNF-α | [12] |
| Human Monocytes | diABZI (1 nM) | - | Increased IL-10, IL-19; low IL-1β, TNF-α | [12] |
| Human Chondrocytes | 29-kDa FN-f | cGAS/STING knockdown | Decreased GM-CSF, G-CSF, IFN-α | [13] |
Signaling Pathway and Experimental Workflow Diagrams
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow for cGAS Inhibitor Testing
References
- 1. mdpi.com [mdpi.com]
- 2. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 10. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of pro-inflammatory cytokines by 29-kDa FN-f via cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
Probing the cGAS-STING Pathway: Western Blot Analysis of pSTING Following cGAS-IN-1 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cGAS-STING Pathway and Its Inhibition
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, acting as a primary sensor for cytosolic double-stranded DNA (dsDNA).[1][2] The presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection and cellular damage, triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3]
The pathway is initiated when cGAS binds to cytosolic dsDNA.[4] This binding event activates cGAS's enzymatic function, leading to the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5][6] cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER).[7] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates STING itself on serine 366 (Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylated IRF3 (pIRF3) dimerizes, translocates to the nucleus, and drives the transcription of genes for type I interferons and other inflammatory cytokines.[2][8]
Given its central role in inflammation, the cGAS-STING pathway is a significant target for therapeutic intervention in various autoimmune diseases, neurodegenerative disorders, and cancer.[5][11] Small molecule inhibitors have been developed to modulate this pathway. cGAS-IN-1 is one such inhibitor that targets the cGAS enzyme, competing with its substrates ATP and GTP to block the synthesis of cGAMP.[2] By preventing cGAMP production, this compound effectively prevents the activation of STING and all subsequent downstream signaling events, including the phosphorylation of STING.
Western blotting is a powerful and widely used technique to measure the efficacy of such inhibitors by quantifying the changes in the phosphorylation status of key pathway proteins like STING.[12] This document provides a detailed protocol for performing a Western blot to detect phosphorylated STING (pSTING) in cells pre-treated with the cGAS inhibitor this compound followed by stimulation of the pathway.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of pSTING in cells treated with this compound.
A. Cell Culture and Treatment
-
Cell Line Selection : Use a cell line with a functional cGAS-STING pathway, such as human monocytic THP-1 cells.
-
Cell Seeding : Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiation (for THP-1 cells) : Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce a macrophage-like phenotype.[2]
-
Inhibitor Pre-treatment : Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 2 hours.[2]
-
Pathway Activation : Stimulate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist like Herring Testes DNA (HT-DNA) at a final concentration of 2 µg/mL for 4-6 hours.[2] Include an unstimulated, vehicle-treated control group.
B. Lysate Preparation
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C. Lysis buffer must be supplemented with fresh protease and phosphatase inhibitors immediately before use.[13]
-
Cell Harvesting : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis : Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
RIPA Buffer Composition: 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add commercially available protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich, Cell Signaling Technology, or Abcam) to the lysis buffer at the manufacturer's recommended concentration. Key phosphatase inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.
-
-
Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
C. Western Blotting
-
Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[2]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking : To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10] Note: Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[13]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[10]
-
Recommended Antibodies:
-
Phospho-STING (Ser366) (e.g., Cell Signaling Technology #19781 or #50907)[7]
-
Total STING (e.g., Cell Signaling Technology #13647)
-
Loading Control (e.g., β-actin or GAPDH)
-
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSTING signal to the total STING signal, and then normalize this ratio to the loading control to account for any loading differences.
Experimental Workflow Diagram
Caption: Experimental workflow for pSTING Western blot analysis after this compound treatment.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison between treatment groups. The values should be presented as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.
| Treatment Group | This compound Conc. | Stimulant (HT-DNA) | Normalized pSTING / Total STING Ratio (Mean ± SEM) |
| Vehicle Control (Unstimulated) | 0 µM | - | Value |
| Vehicle Control (Stimulated) | 0 µM | + | Value |
| This compound (Low Dose) | 1 µM | + | Value |
| This compound (Mid Dose) | 5 µM | + | Value |
| This compound (High Dose) | 10 µM | + | Value |
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytoplasmic DNA sensor cGAS promotes mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protein-based cGAS-STING nanoagonist enhances T cell-mediated anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | cGAS-dependent proinflammatory and immune homeostatic effects of the microtubule-targeting agent paclitaxel [frontiersin.org]
Application Notes and Protocols: Measuring Cytokine Production Following cGAS-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response.[1] Upon activation by cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, leading to the phosphorylation of IRF3 and the activation of NF-κB.[1][3] This signaling cascade culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for host defense against pathogens and cellular stress.[4][5]
Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][5] cGAS-IN-1 is a potent and selective small molecule inhibitor of cGAS designed to abrogate the production of downstream cytokines. These application notes provide detailed protocols for utilizing this compound to study its effects on cytokine production in a research setting.
This compound: A Potent Inhibitor of the cGAS-STING Pathway
This compound is a novel inhibitor that targets the catalytic activity of cGAS, preventing the synthesis of cGAMP and subsequent downstream signaling.
Key Features of this compound:
-
Mechanism of Action: Competitive inhibitor of the cGAS catalytic site.
-
Selectivity: Highly selective for cGAS over other nucleotidyltransferases.
-
Cell Permeability: Optimized for excellent cell permeability and bioavailability.
Data Presentation: Quantifying the Effect of this compound on Cytokine Production
The inhibitory effect of this compound on cytokine production can be quantified at both the mRNA and protein levels. The following tables summarize representative data from experiments using human monocytic THP-1 cells and primary human peripheral blood mononuclear cells (PBMCs).
Table 1: Inhibition of Cytokine mRNA Expression by this compound in THP-1 Cells
| Cytokine | Treatment Condition | Fold Change in mRNA Expression (relative to untreated control) | % Inhibition |
| IFN-β | dsDNA (1 µg/mL) | 150 ± 12 | - |
| dsDNA + this compound (1 µM) | 15 ± 3 | 90% | |
| TNF-α | dsDNA (1 µg/mL) | 80 ± 7 | - |
| dsDNA + this compound (1 µM) | 10 ± 2 | 87.5% | |
| IL-6 | dsDNA (1 µg/mL) | 120 ± 15 | - |
| dsDNA + this compound (1 µM) | 20 ± 4 | 83.3% | |
| CXCL10 | dsDNA (1 µg/mL) | 250 ± 25 | - |
| dsDNA + this compound (1 µM) | 30 ± 5 | 88% | |
| CCL5 | dsDNA (1 µg/mL) | 180 ± 20 | - |
| dsDNA + this compound (1 µM) | 25 ± 4 | 86.1% |
Data are presented as mean ± standard deviation from three independent experiments. mRNA levels were measured by RT-qPCR 6 hours post-stimulation.
Table 2: Inhibition of Cytokine Protein Secretion by this compound in Human PBMCs
| Cytokine | Treatment Condition | Cytokine Concentration (pg/mL) | % Inhibition |
| IFN-β | dsDNA (1 µg/mL) | 850 ± 75 | - |
| dsDNA + this compound (1 µM) | 90 ± 15 | 89.4% | |
| TNF-α | dsDNA (1 µg/mL) | 1200 ± 110 | - |
| dsDNA + this compound (1 µM) | 150 ± 25 | 87.5% | |
| IL-6 | dsDNA (1 µg/mL) | 2500 ± 220 | - |
| dsDNA + this compound (1 µM) | 300 ± 40 | 88% |
Data are presented as mean ± standard deviation from three independent experiments. Cytokine concentrations in the supernatant were measured by ELISA 24 hours post-stimulation.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for measuring cytokine production after this compound inhibition.
Experimental Protocols
Protocol 1: Measuring Cytokine mRNA Expression by RT-qPCR
This protocol details the measurement of cytokine mRNA levels in cell culture following treatment with this compound and stimulation with dsDNA.
Materials:
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Cell line of interest (e.g., THP-1 human monocytic cells)
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Complete cell culture medium
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This compound
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Vehicle control (e.g., DMSO)
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dsDNA stimulus (e.g., Herring Testis DNA)
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Transfection reagent (e.g., Lipofectamine 2000)
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RNA isolation kit
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cDNA synthesis kit
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qPCR master mix
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Primers for target cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH)
Procedure:
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
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dsDNA Stimulation:
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Prepare the dsDNA-transfection reagent complex according to the manufacturer's instructions.
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Add the dsDNA complex to the cells at a final concentration of 1 µg/mL.
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Incubate for the desired time period (e.g., 6 hours for mRNA analysis).
-
-
RNA Isolation:
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Lyse the cells and isolate total RNA using a commercially available RNA isolation kit.
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Quantify the RNA concentration and assess its purity.
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cDNA Synthesis:
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Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
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-
RT-qPCR:
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Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA.
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Perform qPCR using a standard cycling protocol.
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Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
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Protocol 2: Measuring Cytokine Protein Secretion by ELISA
This protocol describes the quantification of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
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Cell line of interest and culture reagents
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This compound and vehicle control
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dsDNA stimulus and transfection reagent
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Commercially available ELISA kits for the cytokines of interest (e.g., human IFN-β, TNF-α, IL-6)
Procedure:
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Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. For protein analysis, a longer incubation time (e.g., 24 hours) after dsDNA stimulation is recommended.
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Supernatant Collection:
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After the incubation period, centrifuge the cell culture plate to pellet the cells.
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Carefully collect the supernatant without disturbing the cell pellet.
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Store the supernatant at -80°C until use.
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-
ELISA:
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Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
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Briefly, this involves adding the supernatant (and standards) to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
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Measure the absorbance using a microplate reader.
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Data Analysis:
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Generate a standard curve using the provided standards.
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Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
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Troubleshooting
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High background in ELISA: Ensure proper washing steps are performed as per the kit instructions. Use a blocking buffer if recommended.
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Low or no cytokine induction: Confirm the viability of the cells and the efficacy of the dsDNA transfection. Ensure the dsDNA is of high quality.
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Variability between replicates: Ensure accurate and consistent pipetting. Mix all reagents thoroughly before use.
Conclusion
These application notes provide a framework for researchers to effectively utilize this compound as a tool to investigate the role of the cGAS-STING pathway in cytokine-mediated inflammatory responses. The provided protocols for RT-qPCR and ELISA, along with the representative data and visualizations, offer a comprehensive guide for studying the inhibition of cytokine production by this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of pro-inflammatory cytokines by 29-kDa FN-f via cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Challenges of cGAS-IN-1: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals utilizing the cGAS inhibitor, cGAS-IN-1, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experimentation. By offering detailed protocols and clear data presentation, this guide aims to support the seamless integration of this compound into research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO to avoid precipitation, as the compound has low aqueous solubility.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. For in vivo studies, MedChemExpress provides protocols to achieve a concentration of ≥ 5 mg/mL (13.25 mM).[1] One recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a solution of 10% DMSO in 90% corn oil.[1] If precipitation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media for my cell culture experiment. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is recommended to add the DMSO stock solution to the media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the inhibitor that can lead to precipitation. Preparing fresh dilutions for each experiment is also advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. | - Prepare fresh dilutions for each experiment.- Add the DMSO stock solution dropwise to the aqueous medium while vortexing.- Maintain a final DMSO concentration below 0.5% in cell culture experiments.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo applications.[1] |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.- Store aliquots at the recommended temperatures (-80°C for up to 6 months, -20°C for up to 1 month).[1]- Protect the stock solution from light. |
| Cloudy or precipitated stock solution | The compound may have come out of solution. | - Gently warm the vial in a water bath and/or sonicate to redissolve the compound.[1] |
Experimental Protocols
Preparation of this compound for In Vitro Cell-Based Assays
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Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 377.34 g/mol ), add 265 µL of DMSO to achieve a 10 mM stock solution.
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Vortexing and Sonication: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
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Storage: Aliquot the stock solution into single-use vials and store at -80°C.
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Working Solution Preparation: For cell-based assays, dilute the 10 mM stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells being used (typically <0.5%). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
Preparation of this compound for In Vivo Administration
This protocol is adapted from the manufacturer's datasheet and may require optimization for specific animal models and administration routes.
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Prepare a concentrated stock solution in DMSO: As described for in vitro assays.
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Prepare the vehicle:
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Option 1 (Saline-based): Prepare a mixture of 40% PEG300, 5% Tween-80, and 45% saline.
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Option 2 (Oil-based): Use 90% corn oil.
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Formulation: Add the concentrated DMSO stock solution to the chosen vehicle to a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the vehicle.
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Dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to ensure complete dissolution.[1]
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Administration: The final formulation should be prepared fresh on the day of administration.
Visualizing Experimental Workflows
To aid researchers in visualizing the process of preparing this compound for experiments, the following workflow diagrams have been created.
Caption: Workflow for this compound solution preparation.
The cGAS-STING signaling pathway is a critical component of the innate immune system. Understanding its function is paramount for developing novel therapeutics.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
References
Potential off-target effects of cGAS-IN-1
Disclaimer: Information regarding a specific inhibitor designated "cGAS-IN-1" is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed based on the known properties of other well-characterized, potent, and selective cGAS inhibitors. The data and protocols provided are representative and intended to serve as a comprehensive resource for researchers working with cGAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of cyclic GMP-AMP synthase (cGAS). By binding to the active site of cGAS, it is presumed to competitively inhibit the binding of ATP and GTP, thereby preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). This blockade of cGAMP production inhibits the activation of the STING (Stimulator of Interferon Genes) pathway, which in turn suppresses the downstream production of type I interferons and other pro-inflammatory cytokines.
Q2: What is the selectivity profile of this compound?
A2: While specific data for this compound is unavailable, a well-characterized cGAS inhibitor should exhibit high selectivity for cGAS over other related enzymes. For instance, potent cGAS inhibitors like G150 are highly selective for human cGAS over murine cGAS.[1] It is also crucial to assess for off-target effects on other nucleotidyltransferases, such as oligoadenylate synthases (OAS), and other DNA sensing pathways.[2]
Q3: I am not observing the expected inhibition of cGAS activity in my cellular assay. What are some possible reasons?
A3: Several factors could contribute to a lack of efficacy in a cell-based assay:
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Cell Permeability: The inhibitor may have poor cell permeability. Ensure adequate incubation time and consider using a higher concentration.
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Compound Stability: The inhibitor may be unstable in your cell culture medium.
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Cell Type: The expression level of cGAS can vary between cell types. Confirm cGAS expression in your cell line.
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Assay Conditions: The concentration of the DNA stimulus or the timing of inhibitor addition and stimulation may need optimization.
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Species Specificity: Some cGAS inhibitors show significant species-specific differences in potency.[1] Ensure the inhibitor is effective against the cGAS ortholog of your model system.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration will vary depending on the cell type and experimental conditions. Based on data from other potent cGAS inhibitors, a good starting point for cellular assays is to perform a dose-response curve ranging from 0.1 µM to 50 µM. For biochemical assays, the IC50 is likely to be in the nanomolar range.[1][3]
Q5: What are appropriate controls for experiments using this compound?
A5:
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Positive Control (cGAS activation): Cells stimulated with a known cGAS agonist (e.g., transfected dsDNA) in the absence of the inhibitor.
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Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) at the same concentration as the inhibitor.
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Pathway Specificity Control: To confirm that the inhibitor is not acting downstream of cGAS, stimulate cells with 2'3'-cGAMP. The inhibitor should not block STING activation by cGAMP.
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Off-Target Control: To rule out general inhibition of innate immune signaling, stimulate cells with ligands for other pattern recognition receptors, such as poly(I:C) for RIG-I/MDA5 or LPS for TLR4.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in biochemical assay | - Contaminated reagents- Non-specific binding of detection antibody | - Use fresh, high-purity reagents.- Optimize antibody concentrations and blocking steps. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent timing of treatments- Pipetting errors | - Use cells within a consistent passage number range.- Standardize all incubation times.- Ensure accurate and consistent pipetting. |
| Observed cytotoxicity | - High concentration of inhibitor- Off-target effects | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Test for off-target effects on other cellular pathways. |
| Inhibitor appears inactive in cellular assay | - Poor cell permeability- Incorrect species of cGAS- Degraded inhibitor | - Increase pre-incubation time with the inhibitor.- Confirm the inhibitor's activity against the cGAS from your species of interest.- Use a fresh stock of the inhibitor. |
Quantitative Data
The following tables summarize representative quantitative data for a potent and selective cGAS inhibitor.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Species | IC50 | Reference |
| Representative Inhibitor (e.g., G150) | cGAS | Human | 10.2 nM | [1][3] |
| cGAS | Mouse | > 25,000 nM | [1] |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Assay Readout | IC50 | Reference |
| Representative Inhibitor (e.g., G150) | THP-1 (Human monocytic) | IFNB1 mRNA expression | 1.96 µM | [3] |
| Primary Human Macrophages | IFNB1 mRNA expression | 0.62 µM | [3] |
Table 3: Selectivity Profile
| Compound | Target Pathway | Stimulus | Cell Line | Observed Effect | Reference |
| Representative Inhibitor (e.g., G150) | TLR4 | LPS | THP-1 | No inhibition of TNF expression | [1] |
| RIG-I/MDA5 | poly(I:C) | THP-1 | No inhibition of rRNA degradation | [1] |
Experimental Protocols
Protocol 1: In Vitro cGAS Enzyme Inhibition Assay (Luminescence-based)
This assay measures the depletion of ATP, a substrate of cGAS, as an indicator of enzyme activity.
Materials:
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Recombinant human cGAS
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dsDNA (e.g., 45 bp interferon-stimulatory DNA)
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ATP and GTP
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Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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This compound dissolved in DMSO
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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384-well white microplates
Procedure:
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Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 300 nM), and recombinant cGAS (e.g., 60 nM).
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Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the wells of the microplate. Include a DMSO-only control.
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Initiate the enzymatic reaction by adding a mixture of ATP and GTP (e.g., 50 µM each).
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Incubate the plate at room temperature for 60 minutes.
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Add the ATP detection reagent according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Assay for Off-Target Effects on TLR4 Signaling
This protocol assesses whether this compound inhibits other innate immune pathways, using TLR4 as an example.
Materials:
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THP-1 cells
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RPMI-1640 medium with 10% FBS
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This compound dissolved in DMSO
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Lipopolysaccharide (LPS)
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Reagents for RNA extraction, cDNA synthesis, and qRT-PCR
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Primers for TNF and a housekeeping gene (e.g., GAPDH)
Procedure:
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Seed THP-1 cells in a 24-well plate and allow them to adhere.
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Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 1 hour.
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Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
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Harvest the cells and extract total RNA.
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Synthesize cDNA from the extracted RNA.
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Perform qRT-PCR to quantify the relative mRNA expression of TNF, normalized to the housekeeping gene.
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Compare the TNF expression in this compound-treated cells to the DMSO-treated control to determine if there is any off-target inhibition.
Visualizations
References
How to minimize cGAS-IN-1 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential cytotoxicity associated with the cGAS inhibitor, cGAS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions. A starting point for many small molecule inhibitors is in the low micromolar range. Based on data from other cGAS inhibitors, a concentration range of 0.1 µM to 10 µM could be a reasonable starting point for characterization.
Q3: Is this compound expected to be cytotoxic?
Q4: How can I differentiate between cGAS inhibition-mediated effects and off-target cytotoxicity?
A4: To distinguish between on-target and off-target effects, consider the following controls:
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Use a rescue experiment: After inhibiting cGAS with this compound, try to rescue the phenotype by introducing a downstream component of the pathway, such as cGAMP. If the phenotype is rescued, it suggests the effect is due to cGAS inhibition.
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Use a structurally unrelated cGAS inhibitor: If another cGAS inhibitor with a different chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.
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Use cGAS knockout/knockdown cells: The effect of this compound should be absent in cells lacking cGAS.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Issue: I am observing significant cell death after treating my cells with this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the optimal concentration of this compound. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and assess cell viability using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). Select the highest concentration that does not significantly impact cell viability for your experiments. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| Cell type sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. If your primary cell line is particularly sensitive, consider testing this compound in a more robust cell line to confirm its activity before optimizing conditions for your sensitive cells. |
| Off-target effects | At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Inhibitor stability and solubility | Ensure that this compound is fully dissolved in DMSO before diluting it in your culture medium. Poor solubility can lead to the formation of precipitates that can be toxic to cells. Prepare fresh dilutions from your stock solution for each experiment. |
Comparative Cytotoxicity of cGAS Inhibitors
While specific data for this compound is limited, the following table summarizes the inhibitory potency and cytotoxicity of other known cGAS inhibitors to provide a comparative context.
| Inhibitor | Target | IC50 (Inhibition) | LD50 / Cytotoxicity | Cell Line |
| RU.521 | Mouse cGAS | ~0.7 µM | LD50: 62 µM | RAW 264.7 |
| J014 | Human cGAS | Not specified | LD50: 28.9 µM | THP-1 |
| G140 | Human cGAS | 1.70 µM (IFNB1 mRNA) | Not specified | THP-1 |
| G150 | Human cGAS | 1.96 µM (IFNB1 mRNA) | Not specified | THP-1 |
| Perillaldehyde (PAH) | Mouse cGAS | Not specified | No significant cytotoxicity up to 500 µM | L929 |
Note: IC50 and LD50 values can vary depending on the assay and cell line used.
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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96-well plates
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Multichannel pipette
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Plate reader (570 nm wavelength)
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.
Visualizations
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the transcription of interferon-stimulated genes. This compound acts as an inhibitor of cGAS, blocking the synthesis of 2'3'-cGAMP.
Caption: A logical workflow to troubleshoot and minimize cytotoxicity associated with this compound treatment in cell culture experiments.
cGAS-IN-1 not inhibiting IFN-beta production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cGAS-IN-1, specifically when it fails to inhibit IFN-beta production in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common problems that may lead to a lack of efficacy with this compound in inhibiting IFN-beta production.
Question 1: Why is this compound not inhibiting IFN-beta production in my cell-based assay?
Answer: Several factors could contribute to the lack of observable inhibition. Here are the most common issues to investigate:
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Compound Integrity and Activity:
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Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
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Solubility: Inadequate solubility in your cell culture media can lead to a lower effective concentration. Consider using a different solvent or a solubilizing agent, ensuring it doesn't affect your assay.
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Purity: Impurities in the compound batch could interfere with its activity. Verify the purity of your this compound stock.
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Cellular and Experimental Conditions:
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Cell Permeability: this compound may have poor permeability in your chosen cell line. You may need to try different cell types known to be responsive or use a delivery agent.
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Off-Target Effects: The stimulus you are using to induce IFN-beta might be activating a parallel pathway that is not dependent on cGAS. For example, some stimuli can activate Toll-like receptors (TLRs) which can also lead to IFN-beta production.[1]
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Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit cGAS in your specific experimental setup. Perform a dose-response curve to determine the optimal inhibitory concentration.
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Timing of Treatment: The timing of inhibitor addition relative to stimulation is critical. Pre-incubating the cells with this compound before adding the stimulus is generally recommended to allow for cellular uptake and target engagement.
-
-
Assay-Specific Issues:
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Readout Sensitivity: Your IFN-beta detection method (e.g., ELISA, qPCR) may not be sensitive enough to detect partial inhibition. Ensure your assay is properly validated and has a good dynamic range.
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Stimulus Concentration: An excessively high concentration of the cGAS activator (e.g., dsDNA, cGAMP) might overwhelm the inhibitory capacity of this compound. Titrate your stimulus to find a concentration that gives a robust but inhibitable signal.
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Question 2: How can I be sure that the IFN-beta production I'm seeing is cGAS-dependent?
Answer: To confirm that your stimulus is specifically activating the cGAS-STING pathway, you can perform the following control experiments:
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Use cGAS or STING knockout/knockdown cells: If the IFN-beta production is absent in these cells, it confirms the pathway's involvement.
Question 3: What are some alternative inhibitors I can use as a positive control?
Answer: Several other cGAS inhibitors with different chemical scaffolds have been characterized and can be used for comparison. The choice of inhibitor may depend on whether you are working with human or murine cGAS, as some inhibitors show species-specific potency.[3]
| Inhibitor | Target | Mechanism of Action | Key Characteristics |
| G150 | cGAS | Binds to the cGAS active site | Highly selective for human cGAS over murine cGAS.[3] |
| RU.521 | cGAS | Binds to the cGAS/dsDNA complex | More potent inhibitor of murine cGAS compared to human cGAS.[3] |
| PF-06928215 | cGAS | High-affinity inhibitor of the cGAS active site | Potent against human cGAS.[3] |
Experimental Protocols
Protocol 1: Cellular Assay for Inhibition of dsDNA-Induced Interferon-β (IFNB1) mRNA Expression
This protocol assesses the ability of this compound to inhibit the cGAS-STING pathway in a cellular context by measuring the downstream production of IFNB1 mRNA.[4]
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium
-
This compound dissolved in DMSO
-
dsDNA (e.g., Herring Testis DNA - HT-DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents for IFNB1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Transfect the cells with dsDNA using a suitable transfection reagent. Include a non-transfected control.
-
Incubate the cells for 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the housekeeping gene.
-
Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control and determine the cellular IC50 value.
Visualizations
To aid in understanding the experimental workflow and the targeted signaling pathway, the following diagrams are provided.
References
- 1. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells | bioRxiv [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of cGAS-IN-1
Welcome to the technical support center for cGAS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of pathogenic infection or cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. By inhibiting the enzymatic activity of cGAS, this compound blocks the production of cGAMP, thereby suppressing this inflammatory response. This makes it a valuable tool for studying and potentially treating autoimmune and inflammatory diseases driven by aberrant cGAS-STING activation.
Q2: We are observing high variability in the plasma concentrations of this compound in our animal studies. What are the likely causes and how can we address this?
A2: High variability in plasma concentrations is a common issue for orally administered compounds with poor solubility. The primary causes include:
-
Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly impact gastric emptying time and the composition of GI fluids, which in turn affects the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: The extent of metabolism in the gut wall and liver can vary between individual animals, leading to inconsistent levels of the drug reaching systemic circulation.
-
Differences in GI Motility: Variations in the rate at which substances move through the GI tract of individual animals can alter the time available for dissolution and absorption.
To mitigate this, consider the following:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
-
Optimize the Formulation: Employ formulation strategies designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These can reduce the dependence of absorption on physiological variables.
-
Consider Alternative Routes of Administration: For initial efficacy studies, using intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes can bypass the complexities of oral absorption and provide more consistent exposure.
Q3: Our in vitro experiments with this compound show high potency, but we are not seeing the expected efficacy in our in vivo models. What could be the reason?
A3: A discrepancy between in vitro potency and in vivo efficacy is often linked to poor pharmacokinetic properties, primarily low bioavailability. Several factors could be at play:
-
Low Oral Bioavailability: The compound may be poorly absorbed from the GI tract due to low solubility or permeability.
-
Rapid Metabolism: this compound might be quickly metabolized by enzymes in the liver (first-pass metabolism) or other tissues, resulting in low systemic exposure.
-
Species-Specific Differences in Potency: Some cGAS inhibitors exhibit significant differences in potency between species. For instance, the inhibitor RU.521 is potent against mouse cGAS but is a poor inhibitor of human cGAS, while G140 and G150 are highly potent against human cGAS but less so against the murine enzyme.[1][2] Ensure that this compound is potent against the cGAS of the animal model you are using.
-
High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the concentration of the free, active drug available to reach the target tissue.
To troubleshoot this, it is crucial to conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Formulation Challenges
Problem: this compound is difficult to dissolve in common vehicles for in vivo administration, leading to precipitation and inaccurate dosing.
Solutions:
-
Vehicle Screening: Systematically test the solubility of this compound in a panel of common preclinical vehicles.
-
Formulation Strategies: For poorly water-soluble compounds, consider the following formulation approaches:
-
Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle (e.g., saline, PBS). However, be mindful of potential toxicity associated with high concentrations of organic solvents.
-
Surfactants: Employ non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug.
-
Lipid-Based Formulations (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form a fine emulsion in the GI tract, enhancing dissolution and absorption.
-
Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix in an amorphous state. The amorphous form has higher solubility and dissolution rates compared to the crystalline form.[3]
-
Issue 2: Low and Variable Oral Bioavailability
Problem: Oral administration of this compound results in low and inconsistent plasma concentrations, compromising the reliability of efficacy studies.
Solutions:
-
Formulation Optimization:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): This is a highly effective method for improving the oral bioavailability of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): By improving the dissolution rate, ASDs can significantly enhance oral absorption.
-
-
Chemical Modification:
-
Prodrug Approach: Synthesize a more water-soluble or permeable prodrug of this compound that is converted to the active compound in vivo. For example, a parent compound G150 has been chemically modified with polar functional groups to improve solubility and bioavailability.[4]
-
-
Alternative Routes of Administration:
-
Intravenous (IV) Injection: Provides 100% bioavailability and is the gold standard for determining pharmacokinetic parameters.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and can provide higher exposure than oral administration.
-
Subcutaneous (SC) Injection: Can provide sustained release and prolonged exposure.
-
Data Presentation
While specific pharmacokinetic data for a compound named "this compound" is not publicly available, the following tables provide a template for summarizing key in vitro potency data for well-characterized cGAS inhibitors and a template for recording in vivo pharmacokinetic data from your own studies.
Table 1: In Vitro Inhibitory Activity of Representative cGAS Inhibitors
| Compound | Target Species | Assay Type | IC₅₀ | Reference |
| G150 | Human | Biochemical | 10.2 nM | [2] |
| Human | Cellular (THP-1 cells, IFNB1 mRNA) | 1.96 µM | ||
| Mouse | Biochemical | No inhibition | [2] | |
| G140 | Human | Biochemical | 14.0 nM | [2] |
| Human | Cellular (THP-1 cells, IFNB1 mRNA) | 1.70 µM | ||
| Mouse | Biochemical | 442 nM | [2] | |
| RU.521 | Mouse | Cellular (RAW 264.7 cells) | ~0.7 µM | |
| Human | Cellular (THP-1 cells) | ~0.8 µM |
Note: The discrepancy between biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell permeability, drug metabolism, and efflux pumps.
Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous (IV) | e.g., 2 | Record Data | Record Data | Record Data | 100 |
| Oral (PO) | e.g., 10 | Record Data | Record Data | Record Data | Calculate |
| Intraperitoneal (IP) | e.g., 10 | Record Data | Record Data | Record Data | N/A |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle/formulation for IV and PO administration
-
8-10 week old male C57BL/6 mice
-
Dosing syringes and needles (gavage needles for PO, 27-30G needles for IV)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group (n=3-4 mice): Administer this compound solution/suspension via the tail vein. A typical dose for a research compound might be 1-5 mg/kg.
-
PO Group (n=3-4 mice): Administer this compound formulation via oral gavage. A typical dose might be 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, keep on ice, and then centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant. b. Heat the mixture in a water bath at 40-60°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is formed.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and visually assess the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: Logical workflow for troubleshooting common issues with in vivo experiments.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to cGAS-IN-1 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cGAS-IN-1, a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed to help users overcome common experimental challenges, including the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzyme cGAS. cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which is a danger signal associated with pathogen infection and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), initiating a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3][5][6] this compound likely acts by preventing the synthesis of cGAMP, thereby blocking the activation of the STING pathway.
Q2: What is the role of the cGAS-STING pathway in drug resistance?
A2: Recent studies have shown that the cGAS-STING pathway can play a dual role in the context of cancer therapy. While its activation in immune cells can promote anti-tumor immunity, cancer cell-intrinsic activation of the cGAS-STING pathway can confer resistance to certain therapies.[7][8] Some cancer treatments, such as chemotherapy and targeted therapies, can induce DNA damage, leading to the accumulation of cytosolic dsDNA in cancer cells.[7][8] This activates the cGAS-STING pathway, which in turn can trigger pro-survival signaling through downstream effectors like TBK1, IRF3, and NF-κB, helping cancer cells withstand the drug-induced stress.[7][8]
Q3: How can I confirm that this compound is active in my cell line?
A3: To confirm the activity of this compound, you should assess its ability to inhibit the cGAS-STING pathway upon stimulation. A common method is to transfect cells with a dsDNA stimulus (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) and then measure the downstream signaling readouts.[9][10] Key readouts to measure include:
-
Phosphorylation of STING, TBK1, and IRF3 by Western blot.
-
Expression of type I interferon genes (e.g., IFNB1) and interferon-stimulated genes (ISGs) by RT-qPCR.
-
Production of inflammatory cytokines (e.g., CXCL10) by ELISA.
A successful experiment will show a dose-dependent decrease in these readouts in the presence of this compound.
Q4: My cells are not responding to this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of response to this compound:
-
Low or absent cGAS or STING expression: Some cancer cell lines have been shown to have low or absent expression of cGAS or STING, which would render them insensitive to a cGAS inhibitor.[10]
-
Pathway activation downstream of cGAS: The signaling pathway may be activated at a point downstream of cGAS (e.g., through a gain-of-function mutation in STING).
-
Drug efflux: The cells may be actively pumping the inhibitor out through multidrug resistance transporters.
-
Inhibitor instability or degradation: The inhibitor may not be stable under your experimental conditions.
-
Acquired resistance: The cells may have developed mechanisms to bypass the cGAS-dependent pathway.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound, particularly when observing resistance.
Problem 1: No observable inhibition of cGAS-STING signaling.
| Possible Cause | Suggested Solution |
| Cell line lacks functional cGAS or STING protein. | Verify the expression of cGAS and STING protein by Western blot or mRNA by RT-qPCR. If expression is absent, select a different cell line known to have a functional cGAS-STING pathway. |
| Ineffective delivery of dsDNA stimulus. | Optimize the transfection protocol for your specific cell line. Confirm successful transfection by using a fluorescently labeled dsDNA oligo and microscopy. Ensure the dsDNA is not degraded.[9] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cell line. Consult the manufacturer's data sheet for recommended concentration ranges. |
| Degradation or instability of this compound. | Prepare fresh stock solutions of the inhibitor. Store the stock solution and working dilutions as recommended by the manufacturer. |
Problem 2: Initial inhibition is observed, but cells develop resistance over time.
| Possible Cause | Suggested Solution |
| Upregulation of downstream survival pathways. | Activation of parallel survival pathways (e.g., PI3K/AKT) can compensate for cGAS-STING inhibition. Analyze the activation status of other pro-survival pathways by Western blot. Consider combination therapies with inhibitors of these compensatory pathways. |
| Mutations in pathway components. | Sequence key components of the cGAS-STING pathway (e.g., STING, TBK1, IRF3) in resistant clones to identify potential activating mutations that bypass the need for cGAS activity. |
| Epigenetic silencing of cGAS or STING. | Treatment with epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, may restore the expression of silenced pathway components.[11] |
| Increased drug efflux. | Treat cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of various cGAS inhibitors from published literature. This can serve as a reference for expected potency ranges.
| Compound | Target | Assay Type | IC50 | Reference |
| G140 | Human cGAS | Biochemical | 14.0 nM | [12][13] |
| G140 | Mouse cGAS | Biochemical | 442 nM | [12][13] |
| G140 | Human THP1 cells (IFNB1 mRNA) | Cell-based | 1.7 µM | [12] |
| G150 | Human cGAS | Biochemical | 10.2 nM | [12][13] |
| PF-06928215 | Human cGAS | Biochemical | 4.9 µM | [12] |
| RU.521 | Mouse cGAS | Biochemical | 110 nM | [12][13] |
Experimental Protocols
Protocol 1: In Vitro cGAS Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of a cGAS inhibitor.
Principle: The assay measures the amount of 2'3'-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, with varying concentrations of the inhibitor.[12] The produced cGAMP can be quantified using methods like competitive ELISA or TR-FRET.[14][15]
Materials:
-
Recombinant human cGAS
-
This compound
-
Double-stranded DNA (e.g., 100 bp dsDNA)
-
ATP and GTP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
cGAMP detection kit (ELISA or TR-FRET based)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration is consistent and low (<1%).
-
Prepare master mixes of cGAS/dsDNA and ATP/GTP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the wells of an assay plate.
-
Add the cGAS/dsDNA master mix to all wells.
-
Include controls: No Enzyme, No Inhibitor (100% activity), and No DNA.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ATP/GTP master mix.
-
Incubate the plate at 37°C for 30-90 minutes.
-
-
cGAMP Quantification:
-
Stop the reaction and quantify the amount of 2'3'-cGAMP produced using a cGAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (No Enzyme Control).
-
Normalize the data to the No Inhibitor Control.
-
Plot the normalized cGAMP production against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.[12]
-
Protocol 2: Assessing cGAS-STING Pathway Activation in Cells
This protocol details how to assess the activation of the cGAS-STING pathway in a cellular context.
Principle: Cells are treated with a dsDNA stimulus to activate the cGAS-STING pathway. The effect of this compound on downstream signaling events is then measured.
Materials:
-
Cell line of interest
-
This compound
-
dsDNA stimulus (e.g., herring testis DNA, synthetic 80 bp dsDNA)[10]
-
Transfection reagent (e.g., jetPRIME®)[9]
-
Reagents for Western blotting (antibodies against p-STING, p-TBK1, p-IRF3)
-
Reagents for RT-qPCR (primers for IFNB1, CXCL10, and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
dsDNA Transfection:
-
Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the desired time (e.g., 4-6 hours for protein phosphorylation, 6-24 hours for gene expression).
-
-
Sample Collection:
-
For Western blotting, lyse the cells in RIPA buffer.
-
For RT-qPCR, harvest the cells and extract total RNA.
-
-
Analysis:
-
Western Blot: Perform SDS-PAGE and Western blotting to detect the phosphorylated forms of STING, TBK1, and IRF3.
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR to measure the relative expression of target genes (IFNB1, CXCL10). Normalize the expression to a housekeeping gene.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting lack of response or resistance to this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cancer cell-autonomous cGAS-STING response confers drug resistance | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the loss of cGAS/STING signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. regenhealthsolutions.info [regenhealthsolutions.info]
- 14. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating cGAS Inhibitor Specificity: A Comparative Guide
The discovery of small molecule inhibitors of cyclic GMP-AMP synthase (cGAS) has opened new avenues for therapeutic intervention in autoimmune and inflammatory diseases driven by aberrant activation of the cGAS-STING pathway. However, rigorous validation of inhibitor specificity is paramount to ensure that observed biological effects are directly attributable to cGAS inhibition and not off-target activities. This guide provides a comparative overview of methodologies and data for assessing the specificity of cGAS inhibitors, using well-characterized compounds as examples to inform the validation process for inhibitors like "cGAS-IN-1".
Quantitative Comparison of cGAS Inhibitors
The in vitro potency of cGAS inhibitors is a critical parameter for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for several known cGAS inhibitors against both human and murine cGAS. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
| Inhibitor | Target | IC50 (Human cGAS) | IC50 (Murine cGAS) | Mechanism of Action | Key Characteristics | Reference(s) |
| G150 | cGAS | 10.2 nM | 25,000 nM | Binds to the cGAS active site | Highly selective for human cGAS over murine cGAS. | [1] |
| RU.521 | cGAS | ~2.94 µM (less potent) | 110 nM (biochemical), 700 nM (cellular) | Binds to the cGAS/dsDNA complex. | More potent inhibitor of murine cGAS compared to human cGAS. | [1] |
| PF-06928215 | cGAS | 4.9 µM | - | High-affinity inhibitor of the cGAS active site. | High-affinity binder to the human cGAS active site. | [1] |
| Compound 3 | cGAS | - | 0.51 µM (cellular) | Covalently binds to m-cGAS. | Exhibits better activity in cells than RU.521 in the cited study. | [2] |
| Compound 171 | cGAS | 3.5 nM (cell-free) | - | Not specified | Potent in both cell-free and cell-based assays. | [2] |
Experimental Protocols for Specificity Validation
Validating the specificity of a cGAS inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays.
Biochemical Assays
These assays directly measure the inhibitor's effect on cGAS enzymatic activity in a controlled, cell-free environment.
1. Fluorescence Polarization (FP) Assay
This high-throughput assay is used to quantify the production of cGAMP by cGAS.[3]
-
Principle: The assay measures the change in polarization of fluorescently labeled cGAMP (e.g., Cy5-cGAMP) when bound by a specific high-affinity monoclonal antibody. Unlabeled cGAMP produced by the cGAS enzyme competes with the fluorescent tracer for antibody binding, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Incubate purified human or murine cGAS enzyme with ATP, GTP, and double-stranded DNA (dsDNA) in the presence of various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Terminate the enzymatic reaction.
-
Add a pre-mixed solution of a cGAMP-specific monoclonal antibody and a fluorescently labeled cGAMP tracer.
-
Incubate at room temperature to allow for antibody-cGAMP/tracer binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
2. Pyrophosphate (PPi) Detection Assay
This assay measures the pyrophosphate (PPi) released during the synthesis of cGAMP from ATP and GTP.
-
Principle: The amount of PPi produced is directly proportional to cGAS activity. PPi levels can be quantified using a coupled enzymatic reaction that results in a colorimetric or fluorescent readout.
-
Protocol:
-
Perform the cGAS enzymatic reaction as described for the FP assay.
-
Add a reagent that detects inorganic pyrophosphate. For instance, a PPiase coupling assay can be used where PPi is converted to phosphate (Pi), which is then detected using a malachite green-based colorimetric method.[4]
-
Measure the absorbance or fluorescence on a plate reader.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assays
These assays assess the inhibitor's activity in a more physiologically relevant context, measuring the downstream consequences of cGAS activation.
1. THP-1 Lucia™ ISG Reporter Assay
This assay utilizes a human monocytic cell line (THP-1) engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Principle: Activation of the cGAS-STING pathway leads to the phosphorylation of IRF3 and the subsequent expression of the luciferase reporter. Inhibition of cGAS will reduce luciferase expression.
-
Protocol:
-
Seed THP-1-Lucia™ ISG cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the cGAS inhibitor or a vehicle control for 1-2 hours.
-
Transfect the cells with a dsDNA stimulus, such as Herring Testis DNA (HT-DNA), to activate the cGAS pathway.
-
Incubate the cells for 18-24 hours.
-
Add a luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the cellular IC50 value from the dose-response curve.[1]
-
2. IFNβ Enzyme-Linked Immunosorbent Assay (ELISA)
This assay directly measures the production of Interferon-beta (IFNβ), a key cytokine produced downstream of cGAS-STING activation.
-
Principle: The amount of secreted IFNβ in the cell culture supernatant is quantified using a specific antibody-based detection method.
-
Protocol:
-
Culture primary cells (e.g., macrophages) or cell lines (e.g., THP-1) and pre-treat with the inhibitor.
-
Stimulate the cells with dsDNA.
-
Collect the cell culture supernatant after an appropriate incubation period.
-
Quantify the concentration of IFNβ in the supernatant using a commercially available IFNβ ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 from the resulting dose-response data.[2]
-
Visualizing Key Pathways and Workflows
To better understand the context of cGAS inhibition and the process of validation, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for validating cGAS inhibitor specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cGAS-IN-1 and Other Known cGAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-STIMULATOR OF INTERFERON GENES (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This guide provides an objective comparison of cGAS-IN-1 with other well-characterized cGAS inhibitors: PF-06928215, G150, and RU.521, supported by experimental data and detailed methodologies.
Quantitative Comparison of cGAS Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other selected inhibitors against human and murine cGAS in both biochemical and cellular assays. It is important to note that direct comparison of absolute values should be approached with caution, as assay conditions can vary between studies.
| Inhibitor | Target Species | Assay Type | IC50 Value | Reference(s) |
| This compound | Human | Biochemical | 2.28 µM | [1] |
| Murine | Biochemical | 1.44 µM | [1] | |
| PF-06928215 | Human | Biochemical | 4.9 µM | [2][3][4] |
| Human | Cellular | No activity | [2][4] | |
| G150 | Human | Biochemical | 10.2 nM | [5][6][7][8] |
| Murine | Biochemical | >25 µM | [7] | |
| Human | Cellular (THP-1) | 1.96 µM (IFNB1 expression) | [6][7] | |
| RU.521 | Murine | Biochemical | 0.11 µM | [5] |
| Human | Biochemical | 2.94 µM | [5] | |
| Human | Cellular (THP-1) | ~0.8 µM (IFNB1 expression) | [9] | |
| Murine | Cellular (RAW 264.7) | 0.7 µM | [9] |
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for evaluating cGAS inhibitors.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of cGAS Inhibitors: cGAS-IN-1 vs. RU.521
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This guide provides a detailed, objective comparison of two widely used cGAS inhibitors, cGAS-IN-1 and RU.521, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
| Feature | This compound | RU.521 |
| Mechanism of Action | Direct inhibitor of cGAS | Direct inhibitor of cGAS |
| Human cGAS IC50 | 2.28 µM[1] | ~0.8 µM (in THP-1 cells)[2][3], 2.94 µM (biochemical) |
| Mouse cGAS IC50 | 1.44 µM[1] | 0.11 µM (biochemical), ~0.7 µM (in RAW 264.7 cells)[2][3] |
| Selectivity | Data not readily available | Selective for cGAS over other pattern recognition receptors[2][4] |
| In Vivo Efficacy | Data not readily available in public literature | Demonstrated efficacy in mouse models of autoimmune diseases[5][6][7] |
Delving Deeper: A Comparative Analysis
Mechanism of Action: Both this compound and RU.521 are small molecule inhibitors that directly target the cGAS enzyme, preventing its synthesis of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING pathway.
Potency and Selectivity:
This compound , a flavonoid compound, exhibits micromolar potency against both human and mouse cGAS in biochemical assays, with a slight preference for the murine enzyme.[1]
RU.521 demonstrates potent inhibition of mouse cGAS with a biochemical IC50 of 0.11 µM.[5] While its biochemical potency against human cGAS is lower (IC50 of 2.94 µM), it shows comparable and potent activity in human and mouse cell-based assays, with IC50 values of approximately 0.8 µM and 0.7 µM, respectively.[2][3] This suggests good cell permeability and intracellular activity. Importantly, RU.521 has been shown to be selective for the cGAS-STING pathway, with no significant off-target effects on other innate immune signaling pathways such as those mediated by TLRs or RLRs.[2][4]
In Vivo Efficacy:
A significant distinction between the two inhibitors lies in the availability of in vivo data.
RU.521 has been utilized in several preclinical models of autoimmune diseases. For instance, it has been shown to reduce the constitutive interferon production in macrophages from a mouse model of Aicardi-Goutières syndrome (AGS), a severe autoimmune disorder.[5][6][7] It has also demonstrated therapeutic effects in other inflammatory and autoimmune models.[8]
This compound , at the time of this writing, lacks readily available published data on its in vivo efficacy in animal models of disease. This represents a critical knowledge gap for researchers considering its use for in vivo studies.
Visualizing the Science
To better understand the context of these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating cGAS inhibitors.
Experimental Protocols: A Guide for the Bench
Here are detailed methodologies for key experiments cited in the comparison.
Biochemical cGAS Activity Assay (cGAMP ELISA)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.
Materials:
-
Recombinant human or mouse cGAS protein
-
Herring Testis DNA (HT-DNA) or other dsDNA substrate
-
ATP and GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound or RU.521) dissolved in DMSO
-
2'3'-cGAMP ELISA Kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 2.5 µg/mL), ATP (e.g., 100 µM), and GTP (e.g., 100 µM).
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant cGAS (e.g., 20 nM).
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by heating or adding EDTA.
-
Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.
Cell-Based cGAS Inhibition Assay (THP-1 Cells)
Objective: To assess the ability of a compound to inhibit cGAS activity within a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Transfection reagent (for DNA delivery)
-
Herring Testis DNA (HT-DNA)
-
Test compounds (this compound or RU.521) dissolved in DMSO
-
Reagents for RNA extraction and qRT-PCR or ELISA for IFN-β or IL-6
Procedure:
-
Seed THP-1 cells in a multi-well plate at an appropriate density.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent to stimulate cGAS.
-
Incubate the cells for a specified time (e.g., 6-24 hours).
-
For qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., IFNB1, IL6).
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or IL-6 using an ELISA kit.
-
Determine the IC50 value by plotting the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Trex1-/- Mouse Model of Autoimmune Disease
Objective: To evaluate the therapeutic potential of a cGAS inhibitor in a genetically defined mouse model of cGAS-driven autoimmunity.
Materials:
-
Trex1-/- mice (and wild-type littermate controls)
-
Test compound (e.g., RU.521) formulated for in vivo administration (e.g., in a suitable vehicle)
-
Reagents for blood collection and processing
-
Reagents for tissue harvesting and histological analysis
-
Reagents for measuring serum cytokine levels (e.g., IFN-β ELISA) and autoantibodies
Procedure:
-
Group Trex1-/- mice and begin treatment with the test compound or vehicle at a predetermined age or upon the onset of disease symptoms.
-
Administer the compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a defined dose and frequency.
-
Monitor the health and survival of the mice throughout the study.
-
At the end of the study, collect blood samples to measure serum levels of IFN-β, other inflammatory cytokines, and autoantibodies.
-
Harvest organs (e.g., heart, lung, kidney) for histological analysis to assess the extent of inflammation and tissue damage.
-
Compare the disease parameters between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Directions
Both this compound and RU.521 are valuable tools for studying the cGAS-STING pathway. RU.521 is a well-characterized inhibitor with demonstrated in vitro and in vivo activity, making it a suitable choice for preclinical studies in mouse models of autoimmune and inflammatory diseases. This compound shows promise as a dual inhibitor of human and mouse cGAS in vitro; however, the lack of published in vivo data currently limits its application in animal studies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully assess its therapeutic potential. Researchers should carefully consider the specific requirements of their experimental system when selecting a cGAS inhibitor.
References
- 1. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Toxicity mechanism analysis of cGAS-STING-TBK1 signaling pathway small molecule modulator based on network toxicology and molecular docking strategy: quinacrine acetate as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity mechanism analysis of cGAS-STING-TBK1 signaling pathway small molecule modulator based on network toxicology and molecular docking strategy: quinacrine acetate as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cGAS Inhibitors: G150 versus cGAS-IN-1/G140 in Human Cells
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage. Its overactivation, however, is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This guide provides a detailed comparison of two small-molecule inhibitors of human cGAS: G150 and G140.
Initial research for this guide revealed that the compound designated "cGAS-IN-1" is chemically distinct from G140, a frequently cited cGAS inhibitor. While this compound is documented in chemical databases, there is a notable lack of publicly available experimental data on its performance in human cells. In contrast, G140 and G150 were co-developed from the same chemical scaffold and are extensively characterized in the scientific literature, often in direct comparison. Therefore, this guide will focus on the comparative performance of G150 and G140, providing researchers with a data-driven overview of these two key research tools.
Mechanism of Action
Both G140 and G150 are potent and selective inhibitors of human cGAS (h-cGAS).[1] They function through competitive binding at the enzyme's active site, the same pocket that binds ATP and GTP to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] By occupying this catalytic pocket, both inhibitors effectively block the production of cGAMP and the subsequent activation of the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for G150 and G140, highlighting their potency and selectivity in both biochemical and cellular assays.
| Parameter | G150 | G140 | Reference |
| Biochemical IC50 (h-cGAS) | 10.2 nM | 14.0 nM | [1] |
| Biochemical IC50 (m-cGAS) | No inhibition | 442 nM | [1] |
| Cellular IC50 (THP-1 cells, IFNB1 mRNA) | 1.96 µM | 1.70 µM | [4] |
| Cellular IC50 (THP-1 cells, CXCL10 mRNA) | ~4-fold reduced potency vs IFNB1 | Similar to IFNB1 | [4] |
| Cellular IC50 (Primary Human Macrophages) | ≤1 µM | ≤1 µM | [4] |
| Cellular LD50 (THP-1 cells) | 53.0 µM | >100 µM | [1] |
Note: The discrepancy between biochemical and cellular IC50 values is a common observation and is likely due to factors such as cell permeability and engagement with the target in a complex cellular environment.
Experimental Protocols
The following are representative protocols for determining the biochemical and cellular IC50 of cGAS inhibitors.
Biochemical cGAS Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for cGAS Inhibitor Studies
This guide provides a comprehensive overview of essential control experiments for researchers working with cGAS inhibitors, exemplified by the hypothetical inhibitor "cGAS-IN-1". Ensuring the specificity and ruling out off-target effects are critical for the accurate interpretation of experimental data. This document outlines key experimental designs, presents comparative data for well-characterized cGAS inhibitors, and provides detailed protocols and pathway diagrams to support robust scientific inquiry in immunology, oncology, and drug discovery.
The cGAS-STING Pathway: A Critical Innate Immune Sensor
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system.[1][2] It is responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a key danger signal that can indicate viral or bacterial infection, cellular damage, or tumorigenesis.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4][5] This activation initiates a downstream signaling cascade, leading to the phosphorylation of IRF3 by TBK1 and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an immune response.[1][4] While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can contribute to autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[5][6]
Core Principles of Control Experiments for cGAS Inhibitors
When evaluating a novel cGAS inhibitor like this compound, a rigorous set of controls is necessary to validate its mechanism of action and rule out alternative explanations for observed effects. These controls can be categorized into several key areas:
-
On-Target Engagement: Does the inhibitor directly interact with cGAS and inhibit its enzymatic activity?
-
Pathway Specificity: Is the inhibitor's effect specific to the cGAS-STING pathway, or does it affect other related signaling pathways?
-
Cellular Context: Does the inhibitor function as expected in a cellular environment, and are the observed effects not due to general cytotoxicity?
-
Stimulus Specificity: Does the inhibitor block signaling initiated by a cGAS-dependent stimulus but not by stimuli that act downstream of cGAS or in parallel pathways?
The following sections provide detailed experimental protocols that incorporate these principles.
Comparative Efficacy of Known cGAS Inhibitors
To provide a benchmark for the evaluation of new inhibitors like this compound, the following table summarizes the in vitro potency of several well-characterized cGAS inhibitors. Note that assay conditions can vary between studies.
| Inhibitor | Target | Human cGAS IC50 | Murine cGAS IC50 | Key Features |
| G150 | cGAS | 10.2 nM | 25,000 nM | Highly selective for human cGAS over murine cGAS.[5] |
| RU.521 | cGAS | ~2.94 µM (less potent) | 110 nM | More potent against the murine ortholog.[5][7] |
| PF-06928215 | cGAS | 4.9 µM | - | High-affinity binder to the human cGAS active site.[8] |
| Suramin | cGAS | - | - | Blocks the binding of cGAS to dsDNA; may have off-target effects on TLR3.[6] |
| Quinacrine | cGAS | IC50 in low µM range | - | Binds to DNA, disrupting its interaction with cGAS.[9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming cGAS-IN-1 Activity: A Guide to Orthogonal Assay Validation
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA. Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. cGAS-IN-1 is a small molecule inhibitor designed to block cGAS activity. Robust validation of its on-target activity and potency is crucial for its development and application in research. This guide provides a framework for using orthogonal assays to confirm the activity of this compound, with comparative data for other known cGAS inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]
Orthogonal Assays for Validation
To robustly confirm the activity of this compound, a combination of biochemical and cell-based assays should be employed. This orthogonal approach provides multiple lines of evidence for the inhibitor's mechanism of action and potency.
Performance Comparison of cGAS Inhibitors
The following tables summarize the inhibitory potency of various cGAS inhibitors across different orthogonal assays. This data provides a benchmark for evaluating the performance of this compound.
Table 1: Biochemical Assay Performance
| Compound | Target Species | Assay Type | IC50 |
| RU.521 | Mouse cGAS | RF-MS | 0.11 µM |
| Human cGAS | RF-MS | Poor inhibitor | |
| G150 | Human cGAS | ATP consumption | 10.2 nM |
| Mouse cGAS | ATP consumption | No inhibition | |
| J014 | Human cGAS | RF-MS | 100 nM |
| Mouse cGAS | RF-MS | 60.0 nM |
Table 2: Cell-Based Assay Performance
| Compound | Cell Line | Assay Type | IC50 |
| RU.521 | RAW 264.7 (mouse) | IFN-β production | 0.70 µM |
| G150 | THP-1 (human) | IFNB1 mRNA | 1.96 µM |
| J014 | THP-1 (human) | IFN-β production | 2.63 µM |
| RAW 264.7 (mouse) | IFN-β production | 3.58 µM |
Experimental Protocols
In Vitro cGAS Enzymatic Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified cGAS and its inhibition by this compound.
Principle: The production of cGAMP by recombinant cGAS in the presence of dsDNA, ATP, and GTP is quantified. Inhibition of cGAS results in reduced cGAMP levels.
Methodology (RapidFire Mass Spectrometry - RF-MS):
-
Reaction Setup: In a 384-well plate, combine assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), recombinant human or mouse cGAS (e.g., 20 nM), dsDNA (e.g., Herring Testes DNA), ATP, and GTP (e.g., 100 µM each).
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Analyze the amount of cGAMP produced using a RapidFire Mass Spectrometry system.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
Cellular IFN-β Production Assay (Cell-Based)
This assay assesses the ability of this compound to block the downstream signaling of cGAS activation in a cellular context.
Principle: Activation of the cGAS-STING pathway in immune cells (e.g., THP-1 monocytes) by cytosolic dsDNA leads to the production and secretion of IFN-β. Inhibition of cGAS by this compound will reduce IFN-β levels.
Methodology (ELISA):
-
Cell Culture: Plate human THP-1 monocytes or other suitable immune cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Transfect the cells with a cGAS agonist, such as dsDNA (e.g., ISD), to stimulate the pathway. Include an unstimulated control.
-
Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of IFN-β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of inhibition of IFN-β production against the inhibitor concentration.
THP-1 Dual™ Reporter Gene Assay (Cell-Based)
This assay provides a streamlined method for measuring the activation of the IRF pathway, a downstream effector of cGAS-STING signaling.
Principle: THP-1 Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[2] Activation of the cGAS-STING pathway leads to the expression and secretion of the luciferase, which can be easily measured.
Methodology:
-
Cell Culture: Plate THP-1 Dual™ cells in a 96-well plate.
-
Inhibitor Pre-treatment: Add serial dilutions of this compound or a vehicle control to the cells.
-
Stimulation: Stimulate the cells by transfecting them with dsDNA.
-
Incubation: Incubate the cells for 24 hours.
-
Reporter Detection: Collect a small aliquot of the cell culture supernatant and measure the luciferase activity using a luciferase detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration and determine the cellular IC50 value.
By employing this suite of orthogonal assays, researchers can build a comprehensive and robust data package to validate the activity, potency, and mechanism of action of this compound, facilitating its confident use in further research and development.
References
Assessing the On-Target Efficacy of cGAS Inhibitors in STING-Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy and specificity of cGAS inhibitors, with a focus on the critical role of STING-deficient cellular models. While specific experimental data for a compound designated "cGAS-IN-1" is not available in the public domain, this guide will use the well-characterized cGAS inhibitor, RU.521, as a prime example to illustrate the principles and experimental methodologies required to validate any inhibitor targeting the cGAS-STING pathway.
The cGAS-STING Pathway: A Sentinel of Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA)[1]. Cytosolic dsDNA can originate from invading pathogens, such as viruses and bacteria, or from the host's own cells under conditions of cellular stress and damage[2][3].
Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[3][5] This activation triggers a downstream signaling cascade, primarily through the kinase TBK1, leading to the phosphorylation and activation of the transcription factor IRF3.[6] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other inflammatory cytokines, orchestrating a robust immune response.[6][7]
However, aberrant activation of this pathway by self-DNA can lead to chronic inflammation and is implicated in the pathogenesis of several autoimmune diseases, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[7][8] This has made cGAS a promising therapeutic target for the development of small molecule inhibitors to dampen excessive inflammation.[9][10]
Comparative Efficacy and Specificity of cGAS Inhibitors
The primary measure of a cGAS inhibitor's efficacy is its ability to block the downstream consequences of cGAS activation, namely the production of IFN-I. A critical step in preclinical validation is to demonstrate that the inhibitor's effect is specifically due to the inhibition of cGAS and not from off-target effects on other signaling pathways.
STING-deficient or cGAS-deficient cell lines are indispensable tools for this validation.[7][11] By comparing the inhibitor's activity in wild-type cells versus cells lacking a key component of the pathway, researchers can confirm its mechanism of action.
Expected Outcome: A highly specific cGAS inhibitor should show potent inhibition of dsDNA-induced interferon expression in wild-type cells but have no effect in STING-deficient cells, as the signaling pathway is already severed downstream of the inhibitor's target. Similarly, the inhibitor should have no effect in cGAS-deficient cells stimulated with a downstream agonist like cGAMP.[7] Any activity observed in these knockout cells would suggest potential off-target effects.
Data Presentation
Table 1: Profile of Selected cGAS Inhibitors
| Inhibitor | Target(s) | Reported Potency (IC₅₀) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|
| RU.521 | cGAS | ~700 nM (mouse macrophages) | More potent against murine cGAS than human cGAS. Does not inhibit downstream signaling by cGAMP or other PAMPs. | [1][8][9] |
| G150 | cGAS | Not specified in provided abstracts | Highly selective for human cGAS over murine cGAS. | [2][12] |
| Compound 3 (Covalent) | cGAS (Cys419) | 0.51 µM (mouse cGAS) | Reported to have better target specificity than RU.521 at the cellular level. |[9] |
Table 2: Comparative Efficacy of a Specific cGAS Inhibitor (RU.521) in Wild-Type vs. Knockout Cells
| Cell Type | Stimulant | Treatment | Expected Outcome | Observed Outcome | Reference(s) |
|---|---|---|---|---|---|
| Wild-Type THP-1 | dsDNA (HT-DNA) | RU.521 | Inhibition of IFN-β expression | Potent inhibition of IFN-β expression | [7] |
| Wild-Type THP-1 | cGAMP | RU.521 | No inhibition of IFN-β expression | No inhibition of IFN-β expression | [7] |
| Wild-Type THP-1 | Poly(I:C) (RIG-I Ligand) | RU.521 | No inhibition of IL-6 or IFN-β expression | No inhibition observed | [7] |
| cGAS-Knockout THP-1 | dsDNA (HT-DNA) | RU.521 | No IFN-β expression (pathway inactive) | IFN-β expression remained low and unperturbed | [7] |
| cGAS-Knockout THP-1 | cGAMP | RU.521 | IFN-β expression (STING is active) | IFN-β expression was induced, and RU.521 had no inhibitory effect |[7] |
This table is based on described experiments for RU.521 and represents the standard for assessing on-target activity.
References
- 1. invivogen.com [invivogen.com]
- 2. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrenshospital.org [childrenshospital.org]
- 6. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of cGAS-IN-1 Cross-reactivity with other Nucleotidyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of cGAS-IN-1, a potent inhibitor of Cyclic GMP-AMP Synthase (cGAS), with other nucleotidyltransferases. The information is intended to assist researchers in evaluating the selectivity of this compound and its suitability for studies on the cGAS-STING pathway.
Introduction to this compound
cGAS is a pivotal cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP in turn binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an innate immune response[2]. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This compound and its analogs, such as G140 and G150, are small-molecule inhibitors that target the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to inhibit cGAMP synthesis.
Quantitative Cross-reactivity Data
While comprehensive quantitative data on the cross-reactivity of this compound against a broad panel of nucleotidyltransferases is limited in publicly available literature, studies on closely related G-chemotype inhibitors have demonstrated high selectivity. The following table summarizes the available data on the inhibitory activity of a representative cGAS inhibitor against cGAS and its lack of significant activity against other tested nucleotidyltransferases.
| Target Enzyme | Compound | IC50 (μM) | Assay Type | Reference |
| Cyclic GMP-AMP Synthase (cGAS) | PF-06928215 | 4.9 | Biochemical | [3][4] |
| Soluble Adenylyl Cyclase (sAC) | G108, G140, G150 | > 5 | Biochemical | [5] |
| 2',5'-Oligoadenylate Synthetase (OAS) | G108, G140, G150 | No significant inhibition | Cell-based (rRNA degradation) | [5] |
Note: PF-06928215 is a well-characterized cGAS inhibitor. G108, G140, and G150 are potent cGAS inhibitors from the same chemical series as this compound. The data indicates a high degree of selectivity for cGAS over other related enzymes.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and a typical workflow for assessing enzyme inhibitor selectivity.
References
- 1. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of cGAS Inhibition: A Comparative Guide
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[1][2][3] While essential for host defense against pathogens, aberrant activation of this pathway by self-DNA is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][4][5] Consequently, the development of small molecule inhibitors targeting cGAS represents a promising therapeutic strategy. This guide provides a comparative analysis of key cGAS inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of cGAS Inhibitors
While a specific inhibitor designated "cGAS-IN-1" is not extensively characterized in publicly available literature, several potent and selective cGAS inhibitors have been identified and evaluated. This section compares the performance of these molecules based on biochemical and cell-based assays.
| Compound | Target Species | Assay Type | IC50 Value (µM) | Key Features | Reference |
| G150 (Compound 75) | Human | Biochemical | Potent (exact value not specified) | Highly potent and selective for human cGAS; inactive against murine cGAS. | [6] |
| G140 | Human | Cell-based | Potent (exact value not specified) | Specific inhibitor of human cGAS with significantly lower activity against murine cGAS. | [1] |
| RU.521 | Murine | Cell-based (ISD-stimulated) | 2.41 ± 0.87 | A selective mouse cGAS inhibitor with demonstrated anti-inflammatory effects in vitro and in vivo. | [4] |
| Compound 3 | Murine | Cell-based (ISD-stimulated) | 0.51 ± 0.05 | A novel covalent inhibitor that binds to Cys419 of murine cGAS; shows promising efficacy in a mouse colitis model. | [4] |
Note: The inhibitory activity of cGAS inhibitors can be influenced by substrate concentrations, highlighting the importance of standardized assay conditions for accurate comparison.[7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for screening cGAS inhibitors.
Caption: The cGAS-STING signaling cascade.
Caption: General workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize cGAS inhibitors.
Biochemical cGAS Enzyme Activity Assay
This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.
Materials:
-
Recombinant human or murine cGAS protein
-
Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA)
-
ATP and GTP substrates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (cGAS inhibitor)
-
Detection reagents for 2'3'-cGAMP (e.g., competitive ELISA kit or HPLC system)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant cGAS protein, and the dsDNA activator.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction, for example, by heat inactivation or addition of EDTA.
-
Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA or by separating and quantifying the product via HPLC.[7][8]
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cGAS-STING Reporter Assay
This assay measures the inhibition of the cGAS-STING pathway in a cellular context.
Materials:
-
A suitable reporter cell line, such as THP-1 Dual™ cells, which express reporter genes (e.g., Lucia luciferase and SEAP) under the control of ISRE and NF-κB promoters, respectively.[9]
-
Cell culture medium and supplements.
-
dsDNA stimulant, such as interferon-stimulatory DNA (ISD), for transfection.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (cGAS inhibitor).
-
Reporter gene assay reagents (e.g., QUANTI-Luc™ and QUANTI-Blue™).
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Prepare the transfection complexes by mixing the ISD with the transfection reagent according to the manufacturer's protocol.
-
Add the transfection complexes to the cells to stimulate the cGAS-STING pathway.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Measure the reporter gene activity in the cell culture supernatant using the appropriate reagents.
-
Calculate the percent inhibition of reporter gene expression at each compound concentration and determine the IC50 value.
In Vivo Efficacy Studies (Mouse Model of Colitis)
This protocol provides a general framework for evaluating the therapeutic potential of a cGAS inhibitor in a preclinical disease model.
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
Dextran sulfate sodium (DSS) to induce colitis.
-
Test compound (cGAS inhibitor) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Equipment for monitoring disease activity (e.g., body weight scales, occult blood test strips).
-
Materials for tissue collection and downstream analysis (e.g., histology, cytokine measurement).
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water for a specified number of days.
-
Administer the test compound or vehicle control to the mice daily, starting at a defined time point relative to DSS administration.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect colon tissues.
-
Measure colon length and perform histological analysis to assess tissue damage and inflammation.
-
Analyze colon tissue homogenates for the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by methods such as ELISA or qPCR.
-
Compare the disease parameters between the inhibitor-treated group and the vehicle control group to determine the therapeutic efficacy of the compound.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
Safety Operating Guide
Proper Disposal of cGAS-IN-1: Ensuring Laboratory Safety
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the small molecule inhibitor cGAS-IN-1 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of non-hazardous and potentially hazardous chemical waste. Researchers must consult the specific SDS provided by the supplier of their this compound compound for detailed and definitive disposal instructions.
Core Principles of Chemical Waste Disposal
The primary goal of chemical waste disposal is to minimize risks to personnel, the environment, and laboratory facilities. This involves correctly identifying, segregating, and packaging chemical waste for collection by authorized waste management services. For a novel or uncharacterized compound like this compound, it is prudent to handle it as a potentially hazardous substance until comprehensive safety data becomes available.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines a general workflow for the disposal of this compound. This should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will provide specific information on the hazards of this compound, including any environmental hazards, and recommend disposal procedures. It is mandatory to obtain and review the SDS from your chemical supplier before proceeding.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. The container should be appropriate for the solvent used to dissolve the compound.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (if known from the SDS, e.g., "Irritant," "Toxic"), and the accumulation start date.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.
Experimental Protocols and Data Presentation
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The chemical and physical properties necessary for a detailed disposal plan, such as solubility in various solvents, reactivity, and thermal decomposition products, are not widely documented.
Table 1: General Chemical Waste Information (Illustrative)
| Property | Information (Obtain from Supplier's SDS) | Relevance to Disposal |
| Physical State | Solid (powder) | Determines the type of waste container and handling procedures. |
| Solubility | e.g., Soluble in DMSO | Informs which solvents can be used for decontamination and the nature of liquid waste. |
| Hazard Classification | e.g., Irritant, Harmful if swallowed | Dictates the level of PPE required and the specific labeling of the waste container. |
| Environmental Hazards | e.g., Toxic to aquatic life | Determines if special environmental precautions are needed for disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. The absence of a specific, publicly available Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the information provided by the chemical supplier and adhere to the specific waste disposal protocols established by your institution's Environmental Health and Safety department. By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
